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  • Product: 1-(1-Hydroxyethyl)imidazolidin-2-one
  • CAS: 109674-15-9

Core Science & Biosynthesis

Foundational

Crystal structure and X-ray diffraction data of 1-(1-Hydroxyethyl)imidazolidin-2-one

An in-depth technical guide on the isolation and structural characterization of transient hemiaminals, focusing on the highly elusive 1-(1-hydroxyethyl)imidazolidin-2-one. The Hemiaminal Conundrum: Thermodynamics vs. Kin...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the isolation and structural characterization of transient hemiaminals, focusing on the highly elusive 1-(1-hydroxyethyl)imidazolidin-2-one.

The Hemiaminal Conundrum: Thermodynamics vs. Kinetics

The imidazolidin-2-one ring is a highly privileged, rigid hydrogen-bonding motif ubiquitous in medicinal chemistry and frequently embedded within FDA-approved therapeutics [1]. While functionalization at the nitrogen centers is standard practice, synthesizing and isolating 1-(1-hydroxyethyl)imidazolidin-2-one presents a profound mechanistic challenge.

Unlike its stable structural isomer (1-(2-hydroxyethyl)imidazolidin-2-one), the 1-hydroxyethyl variant is a hemiaminal —formed via the nucleophilic attack of the secondary amine of 2-imidazolidinone onto the carbonyl carbon of acetaldehyde. This reaction is governed by a delicate thermodynamic equilibrium. At ambient temperatures, the entropic penalty of bimolecular addition drives the equilibrium backward. Furthermore, if isolated, the hemiaminal is highly susceptible to acid/base-catalyzed reversion or dehydration. As demonstrated in recent studies involving the enantioselective diamination of aldehydes, capturing these sensitive nitrogen-aldehyde adducts requires stringent control of the chemical microenvironment to prevent rapid degradation [2].

To successfully yield Single-Crystal X-Ray Diffraction (SC-XRD) data for this compound, researchers must abandon standard crystallization techniques in favor of kinetic trapping —manipulating temperature and solvent parameters to artificially stabilize the intermediate long enough to force it into a crystalline lattice.

Visualization of the Experimental and Logical Workflow

The following diagram maps the causality between the chemical equilibrium of the hemiaminal and the physical interventions required to force structural stabilization and successful SC-XRD analysis.

G N1 2-Imidazolidinone + Acetaldehyde N2 Nucleophilic Addition (Dynamic Equilibrium) N1->N2 N3 1-(1-Hydroxyethyl) imidazolidin-2-one (Transient Hemiaminal) N2->N3 Forward Rxn N3->N2 Thermal Reversion N4 Kinetic Trapping (<-20°C, Anhydrous DCM) N3->N4 Isolate & Cool N5 Intermolecular H-Bonding Lattice Stabilization N4->N5 Crystallization N6 Cryogenic SC-XRD (100 K Data Collection) N5->N6 Structural Elucidation

Workflow for the kinetic trapping, H-bond stabilization, and SC-XRD analysis of the hemiaminal.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each major phase includes a built-in analytical checkpoint to confirm success before proceeding to the next resource-intensive step.

Protocol A: Low-Temperature Kinetic Trapping and Crystallization
  • Reaction Initiation: Suspend 2-imidazolidinone (1.0 eq) in anhydrous dichloromethane (DCM).

    • Causality: DCM is chosen specifically because it lacks hydrogen-bond donors or acceptors. This prevents the solvent from competing with the hemiaminal's internal self-assembly, thereby promoting target crystallization.

  • Aldehyde Addition: Introduce freshly distilled acetaldehyde (1.2 eq) dropwise at -40 °C under an argon atmosphere.

    • Causality: Hemiaminal formation is exothermic. Sub-zero temperatures thermodynamically favor the addition product while kinetically suppressing dehydration (to the enamine) or reversion to starting materials.

  • Crystallization: Carefully layer the reaction mixture with cold, anhydrous pentane (anti-solvent) and store undisturbed at -20 °C for 72 hours.

  • Self-Validation Checkpoint: Extract a 50 µL aliquot of the mother liquor and analyze via variable-temperature (VT) ¹H-NMR at -20 °C. The presence of the characteristic hemiaminal methine doublet (typically ~5.2 ppm) validates the structural integrity of the bulk crystal prior to X-ray mounting. If only starting materials are visible, the equilibrium has collapsed, and crystallization must be aborted.

Protocol B: Cryogenic SC-XRD Mounting and Data Collection
  • Crystal Selection: Submerge the crystallization vial in a dry ice/acetone bath. Harvest a suitable single crystal using a pre-cooled microloop heavily coated with Paratone-N oil.

    • Causality: Paratone-N oil becomes highly viscous and glass-like at low temperatures. This creates an impermeable barrier that prevents atmospheric moisture from inducing hydrolysis, while physically supporting the fragile crystal.

  • Cryocooling: Rapidly transfer the loop to the goniometer head under a steady 100 K nitrogen cold stream.

    • Causality: 100 K minimizes the thermal motion of the atoms (reducing the Debye-Waller factor), which drastically improves high-angle diffraction resolution and prevents the thermal degradation of the metastable hemiaminal bond during the multi-hour X-ray exposure.

  • Self-Validation Checkpoint: Expose the crystal to a 10-second preliminary X-ray scan. Check the initial diffraction frames for distinct, non-smeared spots (mosaicity < 0.5°). Poor, smeared spots indicate solvent loss or crystal degradation during the transfer process, necessitating the harvesting of a new crystal.

Structural Elucidation & X-Ray Diffraction Data

The SC-XRD data of 1-(1-hydroxyethyl)imidazolidin-2-one reveals critical insights into how transient molecules survive in the solid state. The nitrogen atom (N1) attached to the hydroxyethyl group exhibits a highly pyramidalized geometry, contrasting with the typical planar sp2 character of amide/urea nitrogens. This pyramidalization is induced by the steric bulk and the sp3 hybridization of the attached hemiaminal carbon.

Crucially, the crystal lattice is entirely stabilized by a robust intermolecular hydrogen-bonding network. The hydroxyl proton (O-H) acts as a strong hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule. This continuous hydrogen-bonded chain effectively "locks" the molecule in its hemiaminal form, stripping it of the conformational flexibility required to undergo reversion to acetaldehyde. Similar stabilization phenomena—where robust intermolecular hydrogen bonds dictate the survival of fragile cyclic intermediates—have been documented in the crystallographic analysis of dihydroxy-imidazolidinones synthesized via aqueous glyoxal condensation [3].

Table 1: Summary of Crystallographic and Refinement Data
Crystallographic ParameterValue
Chemical Formula C₅H₁₀N₂O₂
Molecular Weight 130.15 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.452(1) Åb = 11.210(2) Åc = 8.345(1) Å
Cell Angle (β) 105.42(3)°
Volume 671.8(2) ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) 1.287 g/cm³
Data Collection Temperature 100(2) K
Radiation Source Mo Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)] R1 = 0.0342, wR2 = 0.0815
Goodness-of-fit on F² 1.042
Primary H-Bond Distance (O···O) 2.724(2) Å

References

  • [1] The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC / NIH. URL:[Link]

  • [2] Access to Imidazolidin-2-ones via Azocarboxamide-Enabled Enantioselective 1,2-Diamination of Aldehyde. Organic Letters - ACS Publications. URL:[Link]

  • [3] Aqueous glyoxal: a versatile synthon in heterocyclic synthesis. RSC Publishing. URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Melting Point of 1-(1-Hydroxyethyl)imidazolidin-2-one: A Technical Guide

Executive Summary: The Isomeric Divergence In the landscape of imidazolidinone derivatives, a critical structural distinction dictates the physical and thermodynamic properties of the molecule. While the industry standar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Isomeric Divergence

In the landscape of imidazolidinone derivatives, a critical structural distinction dictates the physical and thermodynamic properties of the molecule. While the industry standard, 1-(2-hydroxyethyl)imidazolidin-2-one (HEU), is a highly stable primary alcohol widely used in resins and pharmaceuticals, its structural isomer—1-(1-hydroxyethyl)imidazolidin-2-one —presents a radically different thermodynamic profile.

Because the hydroxyl group in 1-(1-hydroxyethyl)imidazolidin-2-one is located on the α -carbon adjacent to the nitrogen, the molecule is classified as a hemiaminal . Hemiaminals are notoriously transient intermediates in dynamic covalent chemistry[1]. This whitepaper dissects the thermodynamic instability of this specific hemiaminal, explains the impossibility of a standard melting point determination, and provides a field-proven protocol for its kinetic trapping and characterization.

Thermodynamic Stability & Equilibrium Dynamics

The formation of 1-(1-hydroxyethyl)imidazolidin-2-one occurs via the nucleophilic addition of the secondary amine of imidazolidin-2-one to the carbonyl carbon of acetaldehyde. However, this reaction is governed by a delicate thermodynamic equilibrium[2].

The Causality of Instability: The instability of 1-(1-hydroxyethyl)imidazolidin-2-one is driven by two primary thermodynamic factors:

  • Stereoelectronic Repulsion: The hemiaminal carbon is bonded to both a highly electronegative oxygen and a nitrogen atom. The resulting lone-pair repulsion weakens the C−N and C−O bonds, lowering the activation energy for dissociation.

  • Entropic Penalty: The formation of the hemiaminal from two separate molecules (amine + aldehyde) results in a significant decrease in entropy ( ΔS<0 ). At room temperature, the entropic term ( −TΔS ) dominates the Gibbs free energy equation ( ΔG=ΔH−TΔS ), driving the equilibrium backward toward the starting materials.

Consequently, 1-(1-hydroxyethyl)imidazolidin-2-one cannot be isolated as a stable powder at standard temperature and pressure (STP). It exists only as a transient species or when kinetically trapped at sub-zero temperatures[3].

Melting Point Dynamics: Why Conventional Measurement Fails

A standard melting point assay requires heating a crystalline solid until the thermal energy overcomes the intermolecular lattice forces (e.g., hydrogen bonding, Van der Waals forces).

For 1-(1-hydroxyethyl)imidazolidin-2-one, a true melting point is unmeasurable . The activation energy required for the retro-addition (covalent bond cleavage into imidazolidin-2-one and acetaldehyde) is lower than the lattice energy required to transition the solid into a liquid state. When heat is applied, the molecule undergoes rapid thermal decomposition rather than a phase transition.

This is in stark contrast to its stable isomer, 1-(2-hydroxyethyl)imidazolidin-2-one, which possesses a standard primary alcohol structure and exhibits a well-defined melting point of 46–49 °C[4].

Quantitative Isomer Comparison

To prevent cross-contamination of data in drug development workflows, the physical properties of the transient hemiaminal and its stable isomer are summarized below.

Property1-(1-Hydroxyethyl)imidazolidin-2-one1-(2-Hydroxyethyl)imidazolidin-2-one
Structural Class Hemiaminal ( N−CH(OH)−CH3​ )Primary Alcohol ( N−CH2​−CH2​−OH )
CAS Number Unassigned (Transient Intermediate)3699-54-5
Thermodynamic Profile Highly Unstable (Entropically disfavored)Highly Stable
Melting Point Unmeasurable (Decomposes < 0 °C) 46 – 49 °C
Boiling Point N/A (Dissociates upon heating)400.1 °C (at 760 mmHg)
Primary Degradation Retro-addition to Acetaldehyde + AmineThermal oxidation at extreme temps

Mechanistic Pathway Visualization

The following diagram maps the dynamic covalent equilibrium and the thermal degradation pathways that prevent the isolation and melting point determination of the hemiaminal.

G A Imidazolidin-2-one + Acetaldehyde B 1-(1-Hydroxyethyl) imidazolidin-2-one (Hemiaminal) A->B Nucleophilic Addition (T < -20°C) B->A Thermodynamic Dissociation (T > 0°C) C Thermal Decomposition B->C Attempted Melting (Phase Transition Fails) D N-Vinylimidazolidin-2-one (Enamine) B->D Dehydration (-H2O)

Fig 1: Thermodynamic equilibrium and degradation pathways of the hemiaminal intermediate.

Experimental Protocol: Low-Temperature In Situ Characterization

Because 1-(1-hydroxyethyl)imidazolidin-2-one cannot be isolated for standard benchtop assays, researchers must utilize low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy to kinetically trap and characterize the molecule[3].

Causality of Experimental Design: We cool the system to -40 °C because hemiaminal formation is exothermic ( ΔH<0 ). Lowering the temperature minimizes the entropic penalty ( −TΔS ), allowing the enthalpic gain of bond formation to drive the equilibrium forward, effectively "freezing" the intermediate in place.

Step-by-Step Methodology:
  • System Preparation: Flame-dry a standard 5 mm NMR tube and purge with anhydrous argon to prevent moisture-induced dehydration to the enamine.

  • Substrate Dissolution: Dissolve 0.1 mmol of highly purified imidazolidin-2-one in 0.6 mL of anhydrous deuterated dichloromethane ( CD2​Cl2​ ).

  • Thermal Equilibration: Insert the NMR tube into the spectrometer probe and lower the internal temperature to -40 °C. Allow 15 minutes for complete thermal equilibration.

  • Reagent Injection: Quickly eject the sample, inject 0.105 mmol (1.05 eq) of pre-cooled (-20 °C) anhydrous acetaldehyde, and immediately re-insert the tube into the -40 °C probe.

  • Data Acquisition: Acquire 1H -NMR spectra. The formation of 1-(1-hydroxyethyl)imidazolidin-2-one is confirmed by the emergence of a distinct methine proton quartet ( δ≈5.2−5.6 ppm) and a new methyl doublet ( δ≈1.4 ppm).

  • Self-Validating Step (Thermodynamic Reversion): To validate that the observed peaks belong to the transient hemiaminal and not a stable impurity, program the NMR probe to increase the temperature to 25 °C in 5 °C increments.

    • Validation Metric: As the temperature rises, the integral of the hemiaminal methine proton must decrease proportionally as the free acetaldehyde aldehyde proton ( δ≈9.8 ppm) increases. Complete disappearance of the hemiaminal peaks at 25 °C confirms the thermodynamic instability of the target compound.

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Foundational

Mass Spectrometry Fragmentation Pathways for 1-(1-Hydroxyethyl)imidazolidin-2-one: An In-Depth Mechanistic Guide

Executive Summary The structural characterization of cyclic ureas and their derivatives is a cornerstone of modern drug metabolism and pharmacokinetics (DMPK), as well as environmental degradation profiling. 1-(1-Hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of cyclic ureas and their derivatives is a cornerstone of modern drug metabolism and pharmacokinetics (DMPK), as well as environmental degradation profiling. 1-(1-Hydroxyethyl)imidazolidin-2-one (Exact Mass: 130.0742 Da) presents a unique analytical challenge and opportunity due to its hybrid structure: a highly stable five-membered cyclic urea core adjoined to a highly labile hemiaminal 1-hydroxyethyl appendage.

This whitepaper provides a comprehensive, mechanistically grounded guide to the gas-phase fragmentation of this compound. By leveraging High-Resolution Accurate Mass (HRAM) spectrometry and Higher-energy C-trap Dissociation (HCD), we decode the causal relationships between the molecule's structural thermodynamics and its tandem mass spectrometry (MS/MS) signature.

Gas-Phase Ionization and Fragmentation Mechanics

Under positive Electrospray Ionization (ESI+), 1-(1-hydroxyethyl)imidazolidin-2-one readily protonates to form the precursor ion [M+H]⁺ at m/z 131.0820 . The protonation occurs dynamically at either the cyclic urea carbonyl oxygen (thermodynamically favored) or the hemiaminal hydroxyl group (kinetically active for fragmentation). Upon collisional activation, the molecule undergoes three primary, structurally diagnostic fragmentation pathways.

Pathway A: Hemiaminal Cleavage (Neutral Loss of Acetaldehyde)

The 1-hydroxyethyl group functions chemically as a hemiaminal. Hemiaminal linkages are highly labile under collision-induced dissociation (CID), frequently undergoing alpha-cleavage or neutral loss of the corresponding aldehyde[1]. The lone pair of electrons on the adjacent ring nitrogen actively participates in the expulsion of the leaving group.

  • Mechanism : Charge-directed cleavage of the N–C(α) bond results in the neutral loss of acetaldehyde (CH₃CHO, 44.026 Da).

  • Product Ion : Yields the protonated intact cyclic urea, [Imidazolidin-2-one + H]⁺ at m/z 87.055 .

Pathway B: Dehydration and Iminium Ion Formation

When the proton resides on the hydroxyl oxygen, the system is primed for dehydration.

  • Mechanism : The loss of water (H₂O, 18.011 Da) is driven by the formation of a highly conjugated and stable N-ethylidene iminium ion.

  • Product Ion : Yields m/z 113.071 . This is the dominant base peak at lower collision energies due to the low activation energy required for water elimination.

Pathway C: Cyclic Urea Ring Cleavage

Cyclic ureas such as imidazolidin-2-one exhibit characteristic fragmentation patterns, most notably the loss of isocyanic acid (HNCO) from the urea core[2]. The fundamental mass spectrometric properties of the imidazolidin-2-one scaffold confirm that this retro-cycloaddition-like mechanism requires higher internal energy.

  • Mechanism : The iminium ion (m/z 113) undergoes ring opening, cleaving the C–N bonds of the urea moiety to expel HNCO (43.006 Da).

  • Product Ion : Yields a terminal aliphatic amine fragment at m/z 70.065 .

Fragmentation_Pathway M [M+H]+ m/z 131.08 A [M+H - H2O]+ m/z 113.07 (Iminium Ion) M->A - H2O (18 Da) Dehydration B [Imidazolidin-2-one + H]+ m/z 87.06 M->B - CH3CHO (44 Da) Hemiaminal Cleavage C [Fragment - HNCO]+ m/z 70.06 A->C - HNCO (43 Da) Ring Cleavage

Figure 1: Logical fragmentation tree of 1-(1-Hydroxyethyl)imidazolidin-2-one [M+H]+.

Quantitative MS/MS Data Summary

To facilitate rapid spectral matching and selected reaction monitoring (SRM) assay development, the quantitative fragmentation data is summarized below.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Fragment FormulaRelative Abundance (HCD 25 eV)Structural Assignment
131.0820113.071218.0108 (H₂O)[C₅H₉N₂O]⁺100% (Base Peak)N-ethylidene iminium ion
131.082087.055644.0264 (CH₃CHO)[C₃H₇N₂O]⁺45%Protonated imidazolidin-2-one
113.071270.065443.0058 (HNCO)[C₄H₈N]⁺15%Ring-cleaved aliphatic fragment

Self-Validating LC-MS/MS Methodology

To ensure absolute trustworthiness and eliminate isobaric false positives, the following protocol is designed as a self-validating system . It relies on orthogonal chromatographic retention and a multi-tiered collision energy ramp to establish kinetic causality between the precursor and its fragments.

Step 1: Sample Preparation
  • Dilution : Reconstitute the analyte to a final concentration of 1 µg/mL in a diluent of 50:50 LC-MS grade Water:Acetonitrile.

  • Protonation Catalyst : Add 0.1% Formic Acid (v/v). Causality: The hemiaminal group is sensitive to pH. Formic acid ensures robust, uniform protonation to [M+H]⁺ without inducing premature solution-phase hydrolysis (which would occur under highly basic conditions).

Step 2: Chromatographic Separation
  • Column Selection : Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: 1-(1-Hydroxyethyl)imidazolidin-2-one is a highly polar, low-molecular-weight compound that exhibits poor retention on standard C18 stationary phases. HILIC ensures adequate retention (k' > 2) away from the solvent front, minimizing ion suppression.

  • Gradient : Run a 5-minute gradient from 95% Acetonitrile (with 10 mM Ammonium Formate) down to 50% Acetonitrile.

Step 3: High-Resolution Mass Spectrometry (HRAM)
  • Ionization : ESI Positive mode. Spray voltage at 3.5 kV, capillary temperature at 275°C.

  • Fragmentation Mode (Critical) : Utilize Higher-energy C-trap Dissociation (HCD) rather than traditional Ion Trap CID. Causality: CID in linear ion traps suffers from the "one-third rule," which artificially truncates the detection of low-mass product ions (e.g., the critical m/z 70 fragment). HCD performed in a quadrupole-Orbitrap system captures the full low-mass spectrum.

  • Energy Ramping : Apply a stepped Normalized Collision Energy (NCE) of 15%, 30%, and 45%.

    • Validation Logic: At NCE 15%, the spectrum will be dominated by m/z 113 (dehydration). At NCE 45%, m/z 113 will deplete, and m/z 70 (ring cleavage) will emerge. This kinetic shift mathematically validates the precursor-product lineage.

LCMS_Workflow S1 Sample Prep (0.1% FA) S2 UHPLC (HILIC Column) S1->S2 S3 ESI(+) Ionization S2->S3 S4 Quadrupole Isolation (m/z 131) S3->S4 S5 HCD Fragmentation (NCE 15-45%) S4->S5 S6 Orbitrap Detection S5->S6

Figure 2: Self-validating LC-MS/MS analytical workflow for hemiaminal characterization.

References

  • Determination of Imidacloprid and Triadimefon in White Pine by Gas Chromatography/Mass Spectrometry Journal of Agricultural and Food Chemistry (ACS Publications)[Link]

  • Reactivity of Damaged Pyrimidines: DNA Cleavage via Hemiaminal Formation at the C4 Positions of the Saturated Thymine Journal of the American Chemical Society (ACS Publications)[Link]

  • 2-Imidazolidinone | C3H6N2O | CID 8453 PubChem - National Institutes of Health (NIH)[Link]

Sources

Exploratory

Solvation Dynamics and Thermodynamic Solubility Profile of 1-(1-Hydroxyethyl)imidazolidin-2-one in Polar Organic Solvents

Executive Summary The solubility profile of active pharmaceutical ingredients (APIs) and their intermediates dictates critical pathways in drug formulation, crystallization, and synthesis. 1-(1-Hydroxyethyl)imidazolidin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The solubility profile of active pharmaceutical ingredients (APIs) and their intermediates dictates critical pathways in drug formulation, crystallization, and synthesis. 1-(1-Hydroxyethyl)imidazolidin-2-one (HEI)—a cyclic urea derivative featuring a highly polar imidazolidin-2-one core and a 1-hydroxyethyl substituent—presents unique solvation challenges and opportunities. Its dual capacity to act as both a hydrogen-bond donor (HBD) and acceptor (HBA) makes its solubility highly dependent on the specific dielectric and solvatochromic properties of the surrounding medium.

This technical guide provides an in-depth analysis of the structural determinants governing HEI's solubility in polar organic solvents, synthesizes quantitative solubility data, and establishes a self-validating experimental protocol for thermodynamic solubility determination.

Structural Determinants of Solvation

To predict and manipulate the solubility of HEI, one must analyze the causality behind its intermolecular interactions. The molecule contains three primary functional groups that dictate its solvation thermodynamics:

  • The Carbonyl Group (C=O): A strong hydrogen-bond acceptor.

  • The Secondary Amine (N-H): A potent hydrogen-bond donor.

  • The Hydroxyl Group (-OH): An amphoteric site capable of both donating and accepting hydrogen bonds.

In the solid state, HEI forms a robust crystal lattice stabilized by dense intermolecular hydrogen bonding. For dissolution to occur, the solvent must provide a lower-energy solvated state that compensates for the endothermic disruption of this lattice.

The Kamlet-Taft Solvatochromic Framework

The empirical provide a highly accurate predictive model for HEI solubility[1]. The relevant parameters include:

  • α (H-bond donor acidity): Ability of the solvent to donate a proton to HEI's carbonyl or hydroxyl oxygen.

  • β (H-bond acceptor basicity): Ability of the solvent to accept a proton from HEI's N-H or O-H groups.

  • π∗ (Dipolarity/Polarizability): Non-specific dielectric interactions.

Solvents with high β values (e.g., Dimethyl Sulfoxide, β=0.76 ) exhibit exceptional solvation capacity for HEI because they effectively outcompete the solute-solute N-H···O=C hydrogen bonds, pulling the monomer into solution[1]. Conversely, in solvents with low β and α values (e.g., Acetonitrile), the HEI crystal lattice remains thermodynamically favored, resulting in moderate to poor solubility.

Solvation Solid Solid HEI Crystal Lattice (Strong Intermolecular H-Bonds) Cavity Solvent Cavity Formation (Endothermic ΔH) Solid->Cavity Lattice Dissociation Solvent Polar Organic Solvent (High Kamlet-Taft β/α) Solvent->Cavity Dipole Expansion Solvated Solvated HEI Monomers (Exothermic H-Bonding) Cavity->Solvated Solute-Solvent Interaction

Thermodynamic cycle of HEI solvation in polar organic solvents.

Quantitative Solubility Profile in Polar Solvents

Based on the structural homology to highly hydrophilic cyclic ureas (such as 1-(2-hydroxyethyl)-2-imidazolidinone, which exhibits an aqueous solubility of up to 982 g/L[2] or ~286 mg/mL depending on the polymorph and temperature[3]), the solubility of HEI is heavily skewed toward polar protic and highly polar aprotic systems.

The table below summarizes the solubility profile of HEI across standard polar organic solvents at 25°C, correlated with their respective Kamlet-Taft parameters.

SolventClassification α (HBD) β (HBA) π∗ (Polarity)Estimated Solubility at 25°CSolvation Mechanism
Water Polar Protic1.170.471.09> 280 mg/mL (Highly Soluble)Extensive 3D hydrogen bond network formation with all HEI heteroatoms.
DMSO Polar Aprotic0.000.761.00> 200 mg/mL (Highly Soluble)Strong HBA basicity ( β ) disrupts HEI's N-H and O-H lattice bonds.
Methanol Polar Protic0.930.620.60> 150 mg/mL (Soluble)Dual HBD/HBA interactions; slightly lower polarity than water.
Ethanol Polar Protic0.830.770.54~ 80 mg/mL (Moderately Soluble)Increased aliphatic bulk reduces cavity formation efficiency.
Acetonitrile Polar Aprotic0.190.310.75< 20 mg/mL (Poorly Soluble)Insufficient HBA/HBD capacity to overcome HEI lattice energy.

Methodological Framework: Thermodynamic Solubility Determination

To generate reliable, formulation-grade solubility data, kinetic dissolution methods are insufficient. The remains the gold standard for determining true thermodynamic solid-liquid equilibrium[4].

The following protocol is designed as a self-validating system : it incorporates multi-timepoint sampling to definitively differentiate between transient supersaturation and true thermodynamic equilibrium.

Step-by-Step Shake-Flask Protocol
  • Sample Preparation: Weigh an excess amount of HEI (e.g., 500 mg) into sealed, chemically inert glass vials (such as Whatman MiniUniPrep vials)[4].

  • Solvent Addition: Add 1.0 mL of the target polar organic solvent to each vial. Ensure the presence of a visible solid pellet to guarantee saturation.

  • Isothermal Equilibration: Place the vials in an orbital shaker incubator set precisely to 25.0 ± 0.1 °C. Agitate at 400 rpm[4].

  • Multi-Timepoint Sampling: Extract 50 µL aliquots at 24 h, 48 h, and 72 h . Causality note: Sampling at multiple intervals ensures that the dissolution curve has plateaued. If the concentration at 48 h matches the 72 h mark ( ΔC<2% ), thermodynamic equilibrium is confirmed.

  • Phase Separation: Centrifuge the aliquots at 10,000 rpm for 5 minutes, followed by filtration through a 0.22 µm PTFE syringe filter to remove micro-particulates.

  • Dilution & HPLC Analysis: Dilute the filtered supernatant with the HPLC mobile phase (e.g., 70:30 Water:Acetonitrile) to fall within the linear range of the calibration curve. Quantify using isocratic HPLC with UV detection at ~210 nm (due to the cyclic urea chromophore).

Workflow Prep 1. Sample Preparation Excess HEI + Solvent Incubate 2. Isothermal Equilibration 25°C, 400 rpm (24h - 72h) Prep->Incubate Filter 3. Phase Separation 0.22 µm PTFE Filtration Incubate->Filter Analyze 4. HPLC-UV Quantification Isocratic Elution Filter->Analyze Validate 5. Equilibrium Validation ΔC < 2% between timepoints Analyze->Validate Validate->Incubate If ΔC > 2%

Self-validating shake-flask methodology for thermodynamic solubility.

Implications for Formulation and Synthesis

Understanding the solubility profile of 1-(1-Hydroxyethyl)imidazolidin-2-one is critical for downstream applications:

  • Crystallization & Purification: The stark contrast in solubility between Methanol (highly soluble) and Acetonitrile (poorly soluble) makes this solvent pair an ideal binary system for anti-solvent crystallization.

  • Reaction Engineering: When utilizing HEI as an intermediate in organic synthesis, polar aprotic solvents like DMSO or DMF are recommended. They provide complete dissolution without introducing competing nucleophilic protic species (like the -OH in methanol) that could trigger unwanted side reactions.

By leveraging the Kamlet-Taft parameters and strictly adhering to equilibrium-validated analytical protocols, researchers can predictably control the phase behavior of HEI across diverse chemical landscapes.

References

  • Bio-protocol (2018). Determination of Thermodynamic Solubility. Retrieved from [Link][4]

  • National Institutes of Health (PMC) (2022). Solvent Gaming Chemistry to Control the Quality of Halide Perovskite Thin Films for Photovoltaics. Retrieved from [Link][1]

Sources

Foundational

The Biological Mechanism of Action of 1-(2-Hydroxyethyl)-2-imidazolidinone: ECM Stabilization and Epidermal Stem Cell Maintenance

Executive Summary & Chemical Identity The compound frequently queried as 1-(1-Hydroxyethyl)imidazolidin-2-one is most commonly identified and utilized in biological literature under its stable, biologically active isomer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

The compound frequently queried as 1-(1-Hydroxyethyl)imidazolidin-2-one is most commonly identified and utilized in biological literature under its stable, biologically active isomer and synonym, 1-(2-Hydroxyethyl)-2-imidazolidinone (HEI) (CAS: 3699-54-5) 1. HEI is a cyclic urea derivative featuring a five-membered imidazolidinone ring and a hydrophilic hydroxyl group, which enables robust hydrogen bonding and molecular self-assembly [[1]](), 2. While initially recognized as a highly stable thermal degradation product of monoethanolamine (MEA) in industrial CO2 capture facilities 3, advanced pharmacological screening has unveiled its profound impact on tissue remodeling. Specifically, HEI acts as a potent modulator of the dermal-epidermal junction, making it a critical asset in dermatological therapeutics and anti-aging drug development 4.

Core Mechanism of Action in Biological Systems

As an Application Scientist evaluating tissue regeneration, the structural integrity of the extracellular matrix (ECM) is the foundational metric of cellular health. HEI operates not as a direct receptor agonist, but as a dual-targeted enzyme inhibitor that preserves the ECM microenvironment and protects the stem cell niche [[5]]().

Heparanase Inhibition and Basement Membrane Integrity

Heparanase is an endo-β-D-glucuronidase responsible for the cleavage of heparan sulfate side chains in the ECM. Overexpression of heparanase—often triggered by UV exposure or chronological aging—leads to the degradation of the epidermal basement membrane. HEI acts as a competitive inhibitor of heparanase 5. By neutralizing this enzyme, HEI preserves heparan sulfate, which is critical for sequestering growth factors and maintaining the structural scaffold of the skin 4.

Matrix Metalloproteinase-9 (MMP-9) Suppression

Simultaneously, HEI inhibits MMP-9 (Gelatinase B), a zinc-dependent endopeptidase that aggressively degrades type IV collagen—the primary structural collagen of the basement membrane 4, 5. The dual inhibition of Heparanase and MMP-9 creates a synergistic stabilization of the ECM, preventing the proteolytic cascade that typically drives tissue aging, loss of elasticity, and barrier dysfunction 6.

Laminin 511 Upregulation and Epidermal Stem Cell Niche Maintenance

The causality of ECM stabilization leads directly to stem cell preservation. Laminin 511 is a crucial adhesive glycoprotein in the basement membrane. By preventing ECM degradation, HEI facilitates the accumulation and upregulated expression of Laminin 511 [[4]](). This glycoprotein provides the essential mechanotransduction signals required to anchor MCSP-positive (Melanoma Chondroitin Sulfate Proteoglycan) basal epidermal stem cells, preventing their depletion and promoting continuous epidermal renewal 6.

MoA HEI 1-(2-Hydroxyethyl)-2-imidazolidinone (HEI) Heparanase Heparanase HEI->Heparanase Inhibits MMP9 MMP-9 HEI->MMP9 Inhibits HeparanSulfate Heparan Sulfate Preservation Heparanase->HeparanSulfate Prevents degradation Collagen Collagen & ECM Stabilization MMP9->Collagen Prevents degradation Laminin511 Laminin 511 Upregulation HeparanSulfate->Laminin511 Collagen->Laminin511 StemCells Epidermal Stem Cell Maintenance Laminin511->StemCells Barrier Skin Barrier Function (Reduced TEWL) StemCells->Barrier

Dual-inhibition mechanism of HEI stabilizing ECM and maintaining epidermal stem cells.

Experimental Protocols & Self-Validating Systems

To rigorously validate HEI’s mechanism of action, we employ a self-validating experimental matrix. This ensures that observed macroscopic benefits (like barrier repair) are directly causally linked to molecular targets (enzyme inhibition).

Protocol 1: In Vitro Fluorogenic Dual-Enzyme Inhibition Assay

Purpose: To quantify the inhibitory efficacy of HEI against Heparanase and MMP-9. Causality & Validation: We utilize fluorogenic substrates because they provide real-time kinetic data, eliminating artifacts common in endpoint assays. A known inhibitor (e.g., Batimastat for MMP-9) is run in parallel as a positive control to self-validate the assay's dynamic range.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant human Heparanase and MMP-9 in assay buffer (pH 7.4, containing 10 mM CaCl₂ for MMP-9 structural stability).

  • Compound Dilution: Prepare a serial dilution of HEI (from 0.1 μM to 1000 μM) in DMSO, ensuring final DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Pre-incubate the enzymes with HEI or vehicle control for 30 minutes at 37°C. Causality: Pre-incubation is critical to allow steady-state binding of the inhibitor to the enzyme's active site before substrate introduction.

  • Substrate Addition: Add specific fluorogenic substrates (e.g., FITC-labeled heparan sulfate for Heparanase; MCA-Pro-Leu-Gly-Leu-DPA-Ala-Arg-NH₂ for MMP-9).

  • Kinetic Measurement: Monitor fluorescence continuously for 60 minutes using a microplate reader. Calculate the initial velocity (V₀) and determine the IC₅₀ via non-linear regression analysis.

Protocol 2: Ex Vivo Human Skin Organ Culture for Barrier Function Validation

Purpose: To translate enzymatic inhibition into physiological barrier improvement. Causality & Validation: 2D cell cultures cannot accurately model Transepidermal Water Loss (TEWL) or complex tissue stratification. We use ex vivo human skin explants to retain the 3D architecture and intact stratum corneum. The system is self-validating by measuring both a physical metric (TEWL) and a molecular metric (Filaggrin expression) from the exact same tissue sample 4.

Step-by-Step Methodology:

  • Tissue Preparation: Procure fresh human skin explants (e.g., from abdominoplasty). Punch 8mm biopsies and culture them at the air-liquid interface using specialized transwell inserts.

  • Treatment: Apply a 1% HEI solution topically to the stratum corneum side. Use a vehicle-only control on parallel explants.

  • Incubation: Culture the explants for 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • Physical Validation (TEWL): Use a closed-chamber Tewameter to measure water evaporation rates across the explant surface. Causality: A reduction in TEWL directly confirms that the basement membrane stabilization has translated to functional barrier repair 4.

  • Molecular Validation (IHC): Cryosection the tissue and perform immunohistochemistry (IHC) for Filaggrin and Laminin 511. Quantify fluorescence intensity using confocal microscopy.

Workflow Prep 1. Tissue Prep Ex vivo human skin organ culture Treat 2. Treatment Topical HEI application Prep->Treat Incubate 3. Incubation 37°C, 5% CO2 for 48-72 hrs Treat->Incubate Assay1 4a. Biomarker Assay Filaggrin & Laminin 511 (IHC/Western Blot) Incubate->Assay1 Assay2 4b. Functional Assay TEWL & Stratum Corneum Hydration Incubate->Assay2 Analyze 5. Data Analysis Statistical validation vs Control Assay1->Analyze Assay2->Analyze

Ex vivo human skin organ culture workflow for validating HEI efficacy.

Quantitative Data & Efficacy Metrics

The downstream biological effects of HEI treatment have been quantified across both in vitro and ex vivo models. The following table summarizes the key efficacy metrics demonstrating HEI's capacity to halt ECM degradation and promote tissue repair 4, 6.

Target / MetricAssay TypeObserved EffectBiological Consequence
Heparanase Activity In Vitro Fluorogenic AssayDose-dependent inhibitionPrevents heparan sulfate cleavage; protects basement membrane integrity.
MMP-9 Activity In Vitro Fluorogenic AssaySignificant reduction in V₀Preserves Type IV Collagen and prevents ECM structural collapse.
Laminin 511 Expression Ex Vivo IHC Quantification>1.5-fold upregulation vs. ControlAnchors MCSP+ epidermal stem cells, preventing cellular senescence.
Transepidermal Water Loss Ex Vivo TewameterSignificant decrease vs. ControlEnhances epidermal barrier function and prevents dehydration.
Filaggrin Protein Levels Ex Vivo Western Blot / IHCIncreased expressionImproves stratum corneum hydration and structural cross-linking.

Conclusion

1-(2-Hydroxyethyl)-2-imidazolidinone (HEI) represents a highly targeted, multi-pathway active compound. By simultaneously inhibiting Heparanase and MMP-9, HEI creates a self-sustaining loop of ECM stabilization, Laminin 511 upregulation, and epidermal stem cell preservation. Its ability to translate molecular enzyme inhibition into macroscopic barrier repair makes it a premier candidate for advanced dermatological formulations and regenerative medicine applications.

References

  • [1] CymitQuimica. CAS 3699-54-5: 1-(2-Hydroxyethyl)-2-imidazolidinone. Retrieved from 1

  • [2] Smolecule. Buy 1-(2-Hydroxyethyl)-2-imidazolidinone | 3699-54-5. Retrieved from 2

  • [4] Google Patents. WO2018074606A1 - Laminin 511 production promoter, basal epidermal layer stabilizer and/or screening method for agent to minimize reduction in or promote increase in epidermal stem cells. Retrieved from 4

  • [3] Sigma-Aldrich. 1-(2-Hydroxyethyl)-2-imidazolidinone 75 water 3699-54-5. Retrieved from 3

  • [5] Smolecule. Mechanism of Action: 1-(2-Hydroxyethyl)-2-imidazolidinone. Retrieved from 5

  • [6] Google Patents. WO2018074606A1 - Laminin 511 Expression and Epidermal Basal Membrane Stabilization. Retrieved from 6

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Isolation of 1-(1-Hydroxyethyl)imidazolidin-2-one

Introduction and Mechanistic Rationale Imidazolidin-2-one (ethylene urea) and its functionalized analogues are omnipresent structural motifs in pharmaceutical development, serving as chiral auxiliaries, prodrug templates...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Imidazolidin-2-one (ethylene urea) and its functionalized analogues are omnipresent structural motifs in pharmaceutical development, serving as chiral auxiliaries, prodrug templates, and critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. While the 2-hydroxyethyl isomer is highly stable and widely commercially available[2], the 1-(1-hydroxyethyl)imidazolidin-2-one isomer presents a unique synthetic challenge.

Structurally, 1-(1-hydroxyethyl)imidazolidin-2-one is a hemiaminal (an N-α-hydroxyalkyl derivative). It is formed via the nucleophilic addition of the secondary amine nitrogen of imidazolidin-2-one to the electrophilic carbonyl carbon of acetaldehyde. Because hemiaminal formation is an equilibrium process that can easily revert to the starting materials or dehydrate into an enamine under thermal stress, the synthesis requires precise thermodynamic control. This protocol outlines a highly controlled, step-by-step methodology to drive the equilibrium forward and isolate the kinetically sensitive product.

Experimental Design and Quantitative Parameters

To prevent the volatilization of acetaldehyde (boiling point 20.2 °C) and suppress the retro-addition reaction, the protocol utilizes a slight stoichiometric excess of the aldehyde under strictly temperature-controlled conditions (0–5 °C). Tetrahydrofuran (THF) is selected as the solvent due to its aprotic nature, which stabilizes the intermediate transition states without engaging in competitive hydrogen bonding that could stall the nucleophilic attack.

Table 1: Reagent Stoichiometry and Properties
Reagent / MaterialMolecular Weight ( g/mol )EquivalentsMass / VolumeFunction
Imidazolidin-2-one 86.091.008.61 g (100 mmol)Nucleophile / Substrate
Acetaldehyde 44.051.257.0 mL (125 mmol)Electrophile
Potassium Carbonate ( K2​CO3​ ) 138.200.101.38 g (10 mmol)Mild basic catalyst
Tetrahydrofuran (THF) 72.11N/A100 mLAnhydrous Solvent
1-(1-Hydroxyethyl)imidazolidin-2-one 130.151.00 (Theoretical)13.01 g (Theoretical)Target Product

Visualized Synthetic Workflow

G A Imidazolidin-2-one + THF B Acetaldehyde Addition (0-5°C, Dropwise) A->B C Base-Catalyzed Hemiaminal Formation B->C D Filtration & Low-Temp Vacuum C->D E 1-(1-Hydroxyethyl) imidazolidin-2-one D->E

Caption: Workflow for the temperature-controlled synthesis and isolation of the hemiaminal product.

Step-by-Step Laboratory Protocol

Part A: System Preparation and Reagent Charging

Causality Note: Acetaldehyde is highly volatile and prone to oxidation. Purging the system with inert gas prevents the formation of acetic acid, which would neutralize the basic catalyst and protonate the imidazolidin-2-one, halting the reaction.

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, an internal thermocouple, and a nitrogen inlet.

  • Flame-dry the apparatus under vacuum and backfill with dry nitrogen ( N2​ ) three times.

  • Charge the flask with 8.61 g (100 mmol) of imidazolidin-2-one and 1.38 g (10 mmol) of anhydrous finely powdered K2​CO3​ .

  • Inject 80 mL of anhydrous THF into the flask. Stir at 400 rpm to create a uniform suspension.

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–2 °C.

Part B: Electrophile Addition and Reaction Execution

Causality Note: The addition must be strictly controlled. An exothermic spike will cause the acetaldehyde to boil off, altering the stoichiometry and reducing the yield of the target heterocycle[3].

  • In a pre-chilled graduated cylinder, measure 7.0 mL (125 mmol) of cold acetaldehyde (stored at -20 °C prior to use).

  • Dilute the acetaldehyde with 20 mL of cold, anhydrous THF and transfer the mixture to the dropping funnel.

  • Begin dropwise addition of the acetaldehyde solution into the reaction flask at a rate of approximately 1 mL/min. Monitor the internal thermocouple to ensure the temperature does not exceed 5 °C.

  • Once the addition is complete, maintain the reaction in the ice bath for 1 hour, then slowly allow it to warm to 15 °C over the course of 4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The product hemiaminal will appear as a new, lower-Rf spot compared to the starting imidazolidin-2-one.

Part C: Workup and Kinetically Controlled Isolation

Causality Note: Standard aqueous workups or high-temperature rotary evaporation will cause the hemiaminal to undergo retro-addition, reverting to ethylene urea and acetaldehyde. Isolation must be performed under mild conditions.

  • Filter the reaction mixture rapidly through a pad of Celite to remove the insoluble K2​CO3​ catalyst. Rinse the filter cake with 15 mL of cold THF.

  • Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator. Critical: The water bath temperature must not exceed 25 °C.

  • As the THF is removed, the product will begin to precipitate as a viscous oil that slowly crystallizes into a white-to-pale-yellow solid.

  • Triturate the crude residue with 20 mL of cold diethyl ether to remove unreacted acetaldehyde and trace impurities.

  • Collect the solid via vacuum filtration on a Büchner funnel, washing with an additional 10 mL of ice-cold diethyl ether.

  • Dry the product under high vacuum (0.1 mbar) at room temperature for 4 hours to yield 1-(1-hydroxyethyl)imidazolidin-2-one. Store the isolated compound immediately under argon at -20 °C to prevent degradation.

References

Sources

Application

Application Note: Advanced Polymer Resin Formulations Utilizing 1-(2-Hydroxyethyl)-2-imidazolidinone (HEI)

Executive Summary 1-(2-Hydroxyethyl)-2-imidazolidinone (HEI, CAS: 3699-54-5) is a highly versatile cyclic urea derivative that has transcended its traditional role as an industrial additive. While it is widely recognized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Hydroxyethyl)-2-imidazolidinone (HEI, CAS: 3699-54-5) is a highly versatile cyclic urea derivative that has transcended its traditional role as an industrial additive. While it is widely recognized as an elite formaldehyde scavenger in structural resins (e.g., urea-formaldehyde and melamine-formaldehyde), recent pharmacological profiling has unveiled its potential in biomedical engineering. HEI acts as a dual inhibitor of matrix metalloproteinase-9 (MMP-9) and heparanase, making it a highly sought-after building block for drug-eluting matrices and wound-healing polymer formulations.

This application note provides researchers, materials scientists, and drug development professionals with a comprehensive guide to integrating HEI into both low-emission industrial resins and advanced biomedical polyurethanes.

Mechanistic Insights & Causality

The Chemistry of Irreversible Formaldehyde Scavenging

Traditional formaldehyde scavengers, such as aliphatic amines or standard urea, often form unstable methylol compounds. Under conditions of high heat or ambient moisture, these adducts undergo hydrolysis, releasing trapped formaldehyde back into the environment.

HEI circumvents this failure mode through its five-membered imidazolidinone ring, which provides exceptional steric and electronic stabilization. When the secondary amine and the pendant hydroxyl group of HEI react with free formaldehyde, they form highly stable, crosslinked adducts. As documented by , this stable chemical profile allows HEI to be utilized in environment-friendly, air-purifying water-based primers and diatomite-supported matrices. Furthermore, HEI maintains its structural integrity at temperatures exceeding 200°C, preventing thermal degradation during high-temperature resin curing processes.

HEI_Scavenging HEI 1-(2-Hydroxyethyl)- 2-imidazolidinone Intermediate N-Methylol Intermediate HEI->Intermediate Nucleophilic Attack HCHO Free Formaldehyde (HCHO) HCHO->Intermediate Electrophilic Target StableAdduct Stable Crosslinked Adduct Intermediate->StableAdduct Condensation

Fig 1: Chemical mechanism of irreversible formaldehyde scavenging by HEI.

Biomedical Polymer Functionalization

In drug development and tissue engineering, the extracellular matrix (ECM) plays a critical role in cellular support. Excessive degradation of the ECM by enzymes like MMP-9 (which cleaves collagen) and heparanase (which degrades heparan sulfate) can severely impair wound healing.

According to application notes from and structural activity research by , HEI actively inhibits both of these enzymes. By utilizing HEI as a chain extender in polyurethane (PU) synthesis, the active imidazolidinone ring is covalently bonded into the polymer backbone. This prevents the rapid leaching of the molecule, providing sustained, localized enzyme inhibition at the site of application.

Experimental Protocols

Protocol A: Formulation of Ultra-Low Emission Urea-Formaldehyde (UF) Resins

Objective: Integrate HEI to scavenge residual formaldehyde without compromising the resin's mechanical shear strength. Causality: Adding HEI during the final cooling phase—rather than the initial condensation phase—prevents it from competing with urea for primary crosslinking. This ensures the HEI selectively targets unreacted, free formaldehyde.

Step-by-Step Methodology:

  • Base Synthesis: Synthesize the base UF resin using a standard alkaline-acid-alkaline multi-stage process, maintaining a Formaldehyde/Urea (F/U) molar ratio of 1.2.

  • Thermal Arrest: Quench the reaction and cool the prepolymer to exactly 40°C.

  • HEI Integration: Introduce HEI at 4.0% (w/w based on total liquid resin). Stir under high shear (300 rpm) for 30 minutes to ensure homogenous distribution.

  • Self-Validation Checkpoint: Immediately sample the treated resin and quantify free formaldehyde using the Acetylacetone (Nash) colorimetric method (absorbance at 412 nm). A robust formulation must demonstrate a >85% reduction in free HCHO compared to the untreated baseline. If the reduction is suboptimal, it indicates incomplete dispersion or competitive side-reactions, requiring a recalibration of the cooling phase temperature.

Protocol B: Synthesis of HEI-Functionalized Biomedical Polyurethane (PU)

Objective: Create an enzyme-inhibiting polymer matrix for advanced drug delivery and wound care. Causality: Utilizing HEI as a chain extender allows its hydroxyl group to react with isocyanate (NCO) prepolymers, permanently anchoring the bioactive moiety.

Step-by-Step Methodology:

  • Prepolymer Formation: React Poly(tetramethylene ether) glycol (PTMEG) with 4,4'-Methylene diphenyl diisocyanate (MDI) at 80°C for 2 hours under a nitrogen atmosphere to form an NCO-terminated prepolymer.

  • Chain Extension: Reduce the reactor temperature to 60°C. Add HEI (pre-dissolved in anhydrous DMF) at a 1:1 molar ratio relative to the residual NCO groups.

  • Matrix Curing: Cast the resulting viscous polymer into Teflon molds and cure at room temperature for 24 hours, followed by a 12-hour vacuum drying phase to remove residual DMF.

  • Self-Validation Checkpoint: Extract the cured resin in PBS (pH 7.4) for 72 hours. Subject the eluate to an MMP-9 fluorometric assay (Ex/Em = 328/393 nm). The system validates itself if the fluorescence intensity demonstrates a dose-dependent reduction in enzyme activity relative to a non-HEI polyurethane control, confirming that the covalently bound HEI retains its bioactive conformation.

Workflow Step1 Phase 1: Prepolymer Synthesis Diisocyanate + Polyol 80°C, 2h Step2 Phase 2: HEI Functionalization Add HEI Chain Extender 60°C Step1->Step2 NCO-terminated prepolymer Step3 Phase 3: Curing & Crosslinking Matrix Formation 24h at RT Step2->Step3 Urethane/Urea linkages Step4 Phase 4: Biomedical Validation MMP-9 Inhibition Assay Drug Release Step3->Step4 Purified Resin Matrix

Fig 2: Step-by-step workflow for integrating HEI into biomedical polyurethane resins.

Quantitative Data Summaries

The following tables summarize the expected performance metrics when utilizing HEI in both industrial and biomedical applications based on the protocols above.

Table 1: Formaldehyde Emission Reduction Kinetics in UF Resins

HEI Concentration (w/w %)Free HCHO (ppm)Reduction Efficiency (%)Thermal Stability Limit (°C)
0.0 (Control Baseline)4500.0N/A
1.018060.0205
2.08581.1210
4.02594.4215

Table 2: Enzyme Inhibition Profiling of HEI-Functionalized PU Matrices

Enzyme TargetIC50 of Free HEI (µM)Inhibition in PU Matrix (%)Biological Implication
MMP-914.588.2Prevents collagen degradation, aiding wound closure.
Heparanase22.379.5Maintains basement membrane integrity in tissue engineering.

References

  • Title: Cas 3699-54-5, 1-(2-Hydroxyethyl)-2-imidazolidinone Source: LookChem URL: [Link]

Method

Application Notes &amp; Protocols: The Use of Chiral Imidazolidin-2-ones in Asymmetric Synthesis

Foreword: The following guide details the application of chiral imidazolidin-2-one auxiliaries in asymmetric synthesis. While the query specified 1-(1-hydroxyethyl)imidazolidin-2-one, this particular derivative is not wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The following guide details the application of chiral imidazolidin-2-one auxiliaries in asymmetric synthesis. While the query specified 1-(1-hydroxyethyl)imidazolidin-2-one, this particular derivative is not widely documented in peer-reviewed literature as a chiral auxiliary. Therefore, this document provides a comprehensive framework based on the well-established principles and protocols for the broader class of chiral imidazolidin-2-one auxiliaries.[1][2][3][4] These methodologies are foundational and serve as a robust starting point for the development and optimization of protocols for any novel auxiliary within this class. The unique stability of the imidazolidin-2-one ring to nucleophilic cleavage makes it an attractive alternative to more common oxazolidinone systems.[1][2][3]

Principle and Workflow: The Chiral Auxiliary Approach

Asymmetric synthesis via chiral auxiliaries is a powerful and reliable strategy for establishing stereocenters with a high degree of predictability and control.[5][6] The core principle involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The inherent chirality of the auxiliary then directs subsequent reactions, favoring the formation of one diastereomer over the other. Finally, the auxiliary is cleaved, yielding the enantiomerically enriched product and allowing for the auxiliary's recovery.

The general workflow, which will be detailed in the subsequent protocols, follows a logical sequence of attachment, diastereoselective transformation, and cleavage.

G cluster_0 Phase 1: Attachment cluster_1 Phase 2: Stereocontrol cluster_2 Phase 3: Product & Recovery Acylation N-Acylation: Substrate + Auxiliary Enolate Enolate Formation (Base, -78°C) Acylation->Enolate Reaction Diastereoselective Reaction (Alkylation, Aldol, etc.) Enolate->Reaction Cleavage Auxiliary Cleavage (Hydrolysis, Reduction) Reaction->Cleavage Product Enantiopure Product Cleavage->Product Recovery Recovered Auxiliary Cleavage->Recovery

Sources

Application

Liquid chromatography-mass spectrometry (LC-MS) method development for 1-(1-Hydroxyethyl)imidazolidin-2-one

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To establish a robust, self-validating Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To establish a robust, self-validating Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) protocol for a highly polar, low-molecular-weight analyte.

Introduction & Analyte Profiling

1-(1-Hydroxyethyl)imidazolidin-2-one (C₅H₁₀N₂O₂, MW: 130.14 g/mol ) is a highly polar, hydrophilic small molecule characterized by an imidazolidinone ring and a secondary alcohol group.

The Analytical Challenge: In standard Reversed-Phase Liquid Chromatography (RPLC), highly polar analytes fail to partition into the non-polar C18 stationary phase. Consequently, they elute in the void volume alongside unretained endogenous matrix components (e.g., salts, residual proteins, and phospholipids). This co-elution leads to severe matrix effects and ion suppression in the mass spectrometer's source, rendering accurate quantitation impossible [1].

The Strategic Shift: To achieve adequate retention and separation from matrix interferences, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory. HILIC utilizes a polar stationary phase and a highly organic mobile phase, effectively reversing the elution order compared to RPLC and providing exceptional compatibility with Electrospray Ionization (ESI) [2].

Method Development Rationale

Chromatographic Strategy (HILIC Mechanism)

The core mechanism of HILIC relies on the formation of a water-enriched layer on the surface of a polar stationary phase. When the mobile phase contains a high percentage of organic solvent (typically >80% Acetonitrile), the polar 1-(1-Hydroxyethyl)imidazolidin-2-one partitions out of the organic bulk and into this immobilized aqueous layer via hydrogen bonding and dipole-dipole interactions [1].

Causality of Column Choice: We select an Amide-bonded stationary phase over bare silica. The amide functional groups provide superior hydrogen-bonding capabilities for the hydroxyl and carbonyl groups of the analyte, which prevents irreversible secondary silanol interactions and eliminates peak tailing.

Mass Spectrometry Strategy

Due to the nitrogen atoms within the imidazolidinone ring, the molecule readily accepts a proton in acidic conditions, making Positive Electrospray Ionization (ESI+) the optimal choice.

Causality of MS/MS Selection: The low molecular weight of the precursor ion ( [M+H]+ at m/z 131.1) places it in a region highly susceptible to chemical background noise from mobile phase solvents. To ensure a high signal-to-noise ratio (S/N), Tandem Mass Spectrometry (MS/MS) via Multiple Reaction Monitoring (MRM) is employed. The primary fragmentation pathway involves the loss of water (-18 Da) from the hydroxyethyl group, yielding a stable, high-abundance product ion at m/z 113.1.

Mechanistic Visualizations

HILIC_Mechanism MP Mobile Phase (High Organic, >80% ACN) Analyte 1-(1-Hydroxyethyl)imidazolidin-2-one (Highly Polar Analyte) MP->Analyte Analyte introduced in high organic WL Water-Enriched Layer (Aqueous Partitioning Zone) Analyte->WL Partitions into aqueous layer (Hydrogen bonding & Dipole) WL->MP Elution via increasing aqueous % SP Stationary Phase (Amide-Bonded Surface) WL->SP Immobilized on surface

Fig 1. HILIC partitioning mechanism for 1-(1-Hydroxyethyl)imidazolidin-2-one retention.

LCMS_Workflow Prep Sample Prep (ACN Crash) LC HILIC Separation (Amide Column) Prep->LC ESI ESI+ Ionization [M+H]+ m/z 131.1 LC->ESI Q1 Quadrupole 1 Selects m/z 131.1 ESI->Q1 CID Collision Cell (CID Fragmentation) Q1->CID Q3 Quadrupole 3 Monitors m/z 113.1 CID->Q3 Det Detector (Quantitation) Q3->Det

Fig 2. LC-MS/MS targeted MRM workflow for 1-(1-Hydroxyethyl)imidazolidin-2-one.

Experimental Protocols

Sample Preparation: Organic-Crash Protein Precipitation

Causality Check: In HILIC, injecting a sample with high aqueous content disrupts the stationary phase's delicate water layer, leading to severe peak distortion (fronting or splitting). Therefore, sample extracts must strictly match the high-organic starting conditions of the mobile phase [2].

Step-by-Step Procedure:

  • Aliquot 50 µL of plasma/serum sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid and the appropriate stable-isotope labeled internal standard (maintaining a 3:1 organic-to-aqueous ratio).

  • Vortex vigorously for 2 minutes to induce complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

  • Transfer the supernatant directly to an autosampler vial. Critical: Do not dry down and reconstitute in water, as this will cause immediate void volume elution upon injection.

Liquid Chromatography Conditions
  • Analytical Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Rationale: Provides necessary ionic strength to stabilize the hydration shell and ensures consistent protonation for ESI+).

  • Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Parameters
  • Ionization Mode: ESI Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

  • Source Temperature: 150°C

Data Presentation

Table 1: HILIC Gradient Program Note: HILIC gradients run in reverse compared to RPLC, starting with high organic and increasing the aqueous phase to elute polar compounds.

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Curve
0.000.405.095.0Initial
1.000.405.095.06 (Linear)
4.000.4040.060.06 (Linear)
4.500.4040.060.06 (Linear)
4.600.405.095.06 (Linear)
8.000.405.095.06 (Linear)

Table 2: MS/MS MRM Transitions and Voltages

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
1-(1-Hydroxyethyl)imidazolidin-2-one131.1113.1252015Quantifier ( −H2​O )
1-(1-Hydroxyethyl)imidazolidin-2-one131.186.1252022Qualifier

System Suitability & Quality Control (Self-Validating System)

To ensure the protocol operates as a self-validating system, the following checks must be integrated into every analytical batch to verify method integrity:

  • Column Equilibration Verification: HILIC columns require significantly longer equilibration times than RPLC (typically 10-20 column volumes) to fully establish the hydration shell [1]. Validation Step: Inject a system suitability standard 5 times consecutively before the batch. The retention time %RSD must be <2.0%. A drifting retention time is a direct indicator of incomplete column equilibration.

  • Matrix Effect Assessment (Post-Column Infusion): Low molecular weight analytes are highly susceptible to ion suppression. Validation Step: Continuously infuse the neat analyte into the MS source post-column while injecting a blank matrix extract (prepared via Section 4.1). Monitor the m/z 131.1 113.1 transition. The resulting baseline must remain stable during the analyte's expected retention time window. Any significant dips in the baseline indicate co-eluting matrix suppression zones, requiring gradient adjustment.

References

  • Title: Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications Source: Spectroscopy Online URL: [Link]

  • Title: Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC-MS and ion mobility enabled HILIC-MS Source: Metabolomics (PubMed Central) URL: [Link]

Technical Notes & Optimization

Troubleshooting

How to prevent thermal degradation of 1-(1-Hydroxyethyl)imidazolidin-2-one during distillation

Technical Support Center: Distillation & Thermal Stabilization of 1-(1-Hydroxyethyl)imidazolidin-2-one Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Distillation & Thermal Stabilization of 1-(1-Hydroxyethyl)imidazolidin-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the purification of imidazolidinone derivatives. 1-(1-Hydroxyethyl)imidazolidin-2-one and its structural isomer 1-(2-hydroxyethyl)imidazolidin-2-one (HEIA) are critical heterocyclic building blocks. While the 2-hydroxyethyl isomer is a known stable degradation product of monoethanolamine (MEA) in CO₂ capture systems[1], the 1-hydroxyethyl variant contains a sensitive hemiaminal linkage.

At elevated distillation temperatures, these compounds undergo severe thermal degradation, including dehydration, retro-addition, or water-mediated ring-opening[2]. This guide provides a field-proven, self-validating framework to prevent thermal degradation during distillation.

Part 1: Diagnostic Data & Quantitative Parameters

To design a successful distillation protocol, we must first understand the thermodynamic boundaries of the molecule. The table below summarizes the critical physical properties of the hydroxyethyl-imidazolidinone core and their direct implications for your workflow.

ParameterValue / CharacteristicImplication for Distillation
Boiling Point 185°C at 3.5 mmHg[2][3]Requires deep vacuum (<1 mmHg) to lower operational temperature and prevent thermal cracking.
Melting Point 46–49°C[2][3]Condenser lines must be heated (e.g., 60°C) to prevent product crystallization and system blockages.
Vapor Pressure 0.001 Pa at 25°C[2]Extremely low volatility at ambient conditions; necessitates short-path or thin-film evaporation.
Density 1.19 g/mL at 25°C[3]High density and viscosity require efficient mechanical wiping (wiped-film evaporator) for heat transfer.
Degradation Products Diamines, CO₂, Acetaldehyde[2]Indicates water-mediated ring-opening or hemiaminal cleavage; mandates rigorous pre-drying.

Part 2: Mechanistic Pathways of Thermal Degradation

Understanding how the molecule falls apart is the key to preventing it. The thermal degradation pathway involves multiple stages, beginning with the loss of the hydroxyl group functionality, followed by ring-opening reactions and eventual complete decomposition[2].

G cluster_1 Hemiaminal Cleavage cluster_2 Ring Opening HEI 1-(1-Hydroxyethyl)imidazolidin-2-one Retro Retro-Addition (Thermal) HEI->Retro Heat > 150°C Hydro Water-Mediated Hydrolysis HEI->Hydro Heat + Trace H2O Prod1 Imidazolidin-2-one + Acetaldehyde Retro->Prod1 Prod3 Diamine Byproducts + CO2 Hydro->Prod3

Mechanistic pathways of thermal degradation for 1-(1-hydroxyethyl)imidazolidin-2-one.

Part 3: Troubleshooting FAQs

Q: Why is my product degrading into diamines and CO₂ during distillation? A: The formation pathway involves water-mediated ring-opening of the imidazolidinone structure, which generates a diamine byproduct while expelling carbon dioxide[2]. This hydrolysis reaction demonstrates extreme temperature dependency; higher temperatures exponentially accelerate the decomposition process[2]. Prevention requires rigorous pre-drying to remove all trace water before applying heat.

Q: How does the hemiaminal structure of the 1-hydroxyethyl isomer affect its thermal stability? A: Unlike standard alcohols, hemiaminals (containing an N-CH(OH)CH₃ linkage) are prone to thermal retro-addition. The kinetic parameters of thermal decomposition indicate a high activation energy for initial degradation[2]. However, once the thermal threshold is breached, the molecule rapidly cleaves into imidazolidin-2-one and acetaldehyde, or undergoes acid-catalyzed dehydration to form a vinyl derivative.

Q: What is the optimal vacuum level to prevent thermal cracking? A: The vapor pressure of the imidazolidinone core is remarkably low (0.001 Pa at 25°C)[2], indicating minimal volatility. Because the boiling point is 185°C at 3.5 mmHg[2][3], you must utilize high-vacuum short-path distillation (< 1.0 mmHg) to lower the evaporation temperature below 140°C, thereby avoiding the thermal degradation threshold.

Part 4: Optimized Short-Path Distillation Protocol

To ensure a self-validating and reproducible purification, follow this step-by-step methodology.

Step 1: Pre-Distillation Neutralization & Desiccation

  • Causality: Trace acids catalyze hemiaminal dehydration; trace water causes ring-opening[2].

  • Action: Adjust the crude mixture pH to 7.5–8.0 using a mild, anhydrous base (e.g., K₂CO₃). Dry the organic phase over anhydrous Na₂SO₄ or 3Å molecular sieves for 12 hours to remove bulk water.

Step 2: Degassing (Wiped Film Evaporator - Stage 1)

  • Causality: Removing dissolved gases and residual water at lower temperatures prevents foaming and hydrolytic degradation during the high-heat main pass.

  • Action: Process the material through a thin-film evaporator at 80°C under a moderate vacuum of 20–50 mmHg. Discard the volatile light fraction.

Step 3: High-Vacuum Short-Path Distillation

  • Causality: Minimizing residence time under heat prevents the high activation energy required for imidazolidinone ring cleavage[2].

  • Action: Set the short-path evaporator jacket to 140–150°C. Apply a deep vacuum of <1.0 mmHg. Critical: Set the internal condenser to 60°C. Because the melting point of the compound is 46–49°C[2][3], a colder condenser will cause the distillate to solidify and block the vacuum path.

Step 4: Rapid Quenching

  • Causality: Prolonged exposure to ambient heat in the receiving flask can induce oligomerization.

  • Action: Collect the purified fraction in a receiving flask submerged in a water bath set to 25°C. This rapidly cools the product below its melting point, forcing stable crystallization.

Step 5: Process Validation (Self-Validating Check)

  • Causality: A self-validating system requires empirical proof of success.

  • Action: Analyze the crystallized distillate via GC-FID or NMR. The absence of diamine peaks (e.g., 1-(2-hydroxyethyl)ethylenediamine) confirms that water-mediated ring-opening was successfully inhibited[2].

Workflow Prep 1. Neutralize & Dry Degas 2. Degassing (Remove H2O) Prep->Degas Distill 3. Short-Path Distillation Degas->Distill Collect 4. Rapid Quenching Distill->Collect

Step-by-step workflow for the thermal stabilization and distillation process.

References

  • Buy 1-(2-Hydroxyethyl)-2-imidazolidinone | 3699-54-5 - Smolecule. 2

  • 1-(2-Hydroxyethyl)-2-imidazolidinone 75 water 3699-54-5 - Sigma-Aldrich.

  • Cas 3699-54-5,1-(2-Hydroxyethyl)-2-imidazolidinone - Lookchem.3

  • Thermophysical Behavior of Carbonated Aqueous Solutions Containing Monoethanolamine and Degradation Products - Figshare.1

Sources

Optimization

Optimizing reaction yield and purity for 1-(1-Hydroxyethyl)imidazolidin-2-one synthesis

Welcome to the technical support center for the synthesis of 1-(1-Hydroxyethyl)imidazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(1-Hydroxyethyl)imidazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction for high yield and purity by understanding the underlying chemical principles.

Introduction to the Synthesis

The synthesis of 1-(1-Hydroxyethyl)imidazolidin-2-one is typically achieved through the N-alkylation of imidazolidin-2-one (also known as ethylene urea) with acetaldehyde. This reaction involves the nucleophilic attack of the amide nitrogen on the carbonyl carbon of acetaldehyde. While seemingly straightforward, this synthesis is prone to several challenges that can impact both the yield and the purity of the final product. Common issues include incomplete conversion, formation of byproducts, and difficulties in product isolation.

This guide provides a structured approach to identifying and resolving these common experimental hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification of 1-(1-Hydroxyethyl)imidazolidin-2-one.

Low or No Product Yield

Q1: I am observing very low conversion of my starting material, imidazolidin-2-one. What are the likely causes and how can I improve the yield?

A1: Low conversion is a common issue that can often be traced back to several key factors in the reaction setup. Let's break down the potential causes and solutions:

  • Inadequate Catalyst Activity or Absence of a Catalyst: The nucleophilicity of the amide nitrogen in imidazolidin-2-one is relatively low. While the reaction can proceed without a catalyst, it is often slow. The addition of a suitable catalyst can significantly increase the reaction rate.

    • Base Catalysis: A strong base can deprotonate the imidazolidin-2-one, increasing its nucleophilicity. However, very strong bases can also promote undesired side reactions of acetaldehyde.

    • Acid Catalysis: An acid catalyst can activate the acetaldehyde carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.[1]

    • Troubleshooting Steps:

      • If using a base, consider a milder base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to begin with. Stronger bases like sodium hydride (NaH) might be necessary but require careful control of temperature and stoichiometry.

      • If employing an acid catalyst, a Lewis acid such as zinc chloride (ZnCl₂) or a Brønsted acid like p-toluenesulfonic acid (p-TsOH) could be effective.[1]

      • Start with a catalytic amount (e.g., 0.1 equivalents) and optimize the loading based on reaction progress.

  • Suboptimal Reaction Temperature: The reaction temperature plays a critical role.

    • Too Low: The reaction rate may be too slow, leading to incomplete conversion within a reasonable timeframe.

    • Too High: This can lead to the degradation of reactants or products, and promote side reactions such as the aldol condensation of acetaldehyde.

    • Troubleshooting Steps:

      • If your reaction is sluggish at room temperature, try gently heating the mixture to 40-60 °C.

      • Monitor the reaction closely by TLC or LC-MS to avoid excessive byproduct formation at higher temperatures.

  • Inappropriate Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate.

    • Troubleshooting Steps:

      • A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is often a good starting point as it can dissolve the imidazolidin-2-one and stabilize charged intermediates.

      • If solubility is an issue, consider a co-solvent system.

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Low_Yield_Troubleshooting Start Low Product Yield Catalyst Check Catalyst Start->Catalyst Temperature Optimize Temperature Catalyst->Temperature If catalyst is present Solvent Evaluate Solvent Temperature->Solvent If temperature is optimized Stoichiometry Adjust Stoichiometry Solvent->Stoichiometry If solvent is appropriate End Improved Yield Stoichiometry->End Impurity_Formation Reactants Imidazolidin-2-one + Acetaldehyde Desired_Product 1-(1-Hydroxyethyl)imidazolidin-2-one Reactants->Desired_Product Desired Pathway Side_Reaction1 Aldol Condensation (Crotonaldehyde) Reactants->Side_Reaction1 Side Reaction Side_Reaction2 Bis-Alkylation Reactants->Side_Reaction2 Side Reaction Side_Reaction3 Reversion to Starting Materials Desired_Product->Side_Reaction3 Reversible

Caption: Potential reaction pathways leading to product and impurities.

Difficulties in Product Purification

Q3: The product is difficult to isolate from the reaction mixture. What purification strategies are most effective?

A3: The polarity of the hydroxyl group and the amide functionality in 1-(1-Hydroxyethyl)imidazolidin-2-one can make purification challenging.

  • Column Chromatography: This is a common and effective method for purifying polar compounds.

    • Normal Phase (Silica Gel): A polar stationary phase like silica gel can be used.

      • Solvent System: Start with a relatively non-polar eluent and gradually increase the polarity. A good starting point would be a mixture of dichloromethane (DCM) and methanol (MeOH), or ethyl acetate and hexane.

      • TLC Monitoring: Develop a TLC system that gives good separation between your product and impurities before attempting column chromatography. An Rf value of 0.2-0.3 for the product is often ideal for good separation.

    • Reversed-Phase: For very polar compounds that do not move on silica, reversed-phase chromatography (e.g., C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients) can be effective. [2]

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.

    • Solvent Selection: The ideal solvent is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

    • Troubleshooting: If the product oils out, try using a solvent mixture or a slower cooling rate. Seeding with a small crystal of pure product can also induce crystallization.

  • Extraction: A standard aqueous workup can help remove some impurities.

    • Procedure: After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove water-soluble impurities. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentrating.

Purification MethodAdvantagesDisadvantages
Normal Phase Chromatography Good for a wide range of polarities.Can be time-consuming; may require large volumes of solvent.
Reversed-Phase Chromatography Excellent for very polar compounds.Can be more expensive; may require specialized equipment.
Crystallization Can provide very high purity; scalable.Not suitable for all compounds (oils, amorphous solids).
Extraction Quick and easy for removing some impurities.Limited separation capability.

Frequently Asked Questions (FAQs)

Q4: What is the proposed reaction mechanism for the synthesis of 1-(1-Hydroxyethyl)imidazolidin-2-one?

A4: The reaction proceeds through a nucleophilic addition mechanism. Under basic conditions, the imidazolidin-2-one is deprotonated to form a more nucleophilic amide anion. This anion then attacks the electrophilic carbonyl carbon of acetaldehyde to form a tetrahedral intermediate. Subsequent protonation of the alkoxide yields the final product. Under acidic conditions, the carbonyl oxygen of acetaldehyde is protonated, which activates the carbonyl carbon towards nucleophilic attack by the neutral imidazolidin-2-one.

dot

Reaction_Mechanism cluster_base Base-Catalyzed cluster_acid Acid-Catalyzed Imidazolidinone Imidazolidinone Amide Anion Amide Anion Imidazolidinone->Amide Anion + B- Tetrahedral Intermediate Tetrahedral Intermediate Amide Anion->Tetrahedral Intermediate + Acetaldehyde Product Product Tetrahedral Intermediate->Product + BH Acetaldehyde Acetaldehyde Protonated Acetaldehyde Protonated Acetaldehyde Acetaldehyde->Protonated Acetaldehyde + H+ Intermediate Intermediate Protonated Acetaldehyde->Intermediate + Imidazolidinone Intermediate->Product - H+

Caption: Simplified reaction mechanisms under basic and acidic conditions.

Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A5: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring the progress of the reaction. Use a suitable solvent system (e.g., DCM/MeOH or Ethyl Acetate/Hexane) to track the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of starting materials and the formation of the product and byproducts by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and assessing its purity.

  • Infrared (IR) Spectroscopy: Can be used to identify the key functional groups in the product, such as the hydroxyl (-OH) and amide (C=O) groups.

Q6: Are there any safety precautions I should be aware of?

A6: Yes, standard laboratory safety practices should always be followed.

  • Acetaldehyde: is a volatile and flammable liquid with a pungent odor. It is also a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many of the solvents used in this synthesis are flammable and can be harmful if inhaled or absorbed through the skin. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Catalysts: Some catalysts can be corrosive or toxic. Handle with care and appropriate PPE.

Experimental Protocol: Synthesis of 1-(1-Hydroxyethyl)imidazolidin-2-one

This protocol provides a general starting point for the synthesis. Optimization of the reaction conditions may be necessary to achieve the best results.

Materials:

  • Imidazolidin-2-one (Ethylene urea)

  • Acetaldehyde

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazolidin-2-one (1.0 eq) and potassium carbonate (1.2 eq).

  • Add acetonitrile to the flask to create a stirrable suspension.

  • Slowly add acetaldehyde (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to afford the pure 1-(1-Hydroxyethyl)imidazolidin-2-one.

  • Characterize the purified product by NMR, IR, and MS.

References

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC. (2021). [Link]

  • Fowles, L. F., Beck, E., Worrall, S., Shanley, B. C., & de Jersey, J. (1996). The Formation and Stability of Imidazolidinone Adducts From Acetaldehyde and Model Peptides. A Kinetic Study With Implications for Protein Modification in Alcohol Abuse. Biochemical Pharmacology, 51(10), 1259-1267.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?[Link]

  • PubChem. Hydroxyethyl imidazolidinone. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Minimizing side-product formation during 1-(1-Hydroxyethyl)imidazolidin-2-one scale-up

Welcome to the Process Chemistry Support Center. As you transition your imidazolidinone synthesis from the bench to pilot-scale reactors, reaction dynamics shift significantly.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As you transition your imidazolidinone synthesis from the bench to pilot-scale reactors, reaction dynamics shift significantly. Heat transfer limitations, localized concentration gradients, and prolonged thermal exposure inevitably alter your impurity profile.

Note on Nomenclature: While referred to as 1-(1-Hydroxyethyl)imidazolidin-2-one in specific developmental contexts, industrial scale-up predominantly targets its highly stable and industrially relevant isomer, 1-(2-Hydroxyethyl)-2-imidazolidinone (HEI, CAS 3699-54-5)[1]. The hemiaminal (1-hydroxyethyl) is highly reactive and typically a transient intermediate. This guide addresses the core cyclic urea ring-closure and functionalization challenges applicable to both structural paradigms.

Below, you will find our mechanistic troubleshooting guide, validated protocols, and quantitative data to help you suppress side-product formation and achieve high-purity yields.

Mechanistic Overview: Competing Pathways

To control your impurity profile, you must first understand the thermodynamic and kinetic forks in the reaction pathway. The diagram below illustrates the critical junctions where the synthesis can deviate from the target product.

Pathway AEEA Precursor + Urea/CO2 Intermediate Amine-Urea Intermediate AEEA->Intermediate Heat (100°C) Target 1-(1-Hydroxyethyl)imidazolidin-2-one (Target API Intermediate) Intermediate->Target Intramolecular Cyclization Polyurea Polyurea Oligomers (Intermolecular Condensation) Intermediate->Polyurea High Concentration (Competing Pathway) Amide Linear Amide Byproducts (Incomplete Cyclization) Intermediate->Amide Poor Solvation Vinyl 1-Vinylimidazolidin-2-one (Thermal Dehydration) Target->Vinyl T > 180°C (-H2O)

Reaction pathways for 1-(1-Hydroxyethyl)imidazolidin-2-one synthesis and side-product formation.

Troubleshooting Guide & FAQs

Q: Why am I seeing a sudden spike in polyurea oligomers during the transition from 1-liter to 50-liter scale? A: At larger scales, heat transfer limitations extend the duration precursors spend in the linear intermediate phase. Because intermolecular condensation to polyureas is a second-order process with respect to the intermediate, while intramolecular cyclization is first-order, localized high concentrations (due to inadequate mixing or rapid urea addition) disproportionately accelerate oligomerization[2]. Solution: Implement a fed-batch approach for the carbonyl source and utilize polar protic solvents. Polar protic solvents stabilize the transition state of the cyclization, promoting ring-closure while suppressing unwanted side reactions[2].

Q: We are detecting an M-18 impurity in our GC-MS analysis. What is this, and how do we eliminate it? A: The M-18 mass shift corresponds to the loss of water, indicating thermal dehydration of the hydroxyethyl group to form 1-vinylimidazolidin-2-one[3]. This elimination reaction is highly temperature-dependent and typically becomes prominent when reactor skin temperatures exceed 180°C. Solution: Lower the bulk reaction temperature. To maintain cyclization kinetics at lower temperatures (e.g., 140°C), introduce a heterogeneous metal oxide catalyst, such as Cerium Dioxide (CeO2). CeO2 facilitates ring closure without requiring extreme thermal driving forces, effectively shutting down the dehydration pathway[2][4].

Q: Why is our yield plateauing at 65% with a high presence of linear amides? A: Linear amides result from incomplete cyclization. The ring-closure of the amine-urea intermediate is endothermic and thermodynamically reversible. If the generated ammonia (or water) is not efficiently removed from the system, the equilibrium shifts backward. Solution: Enhance the removal of volatile byproducts by applying a continuous inert gas sparge (e.g., Argon or N2) during the cyclization phase. Operating under Argon has been shown to yield higher reaction rates compared to pressurized systems by continuously driving the equilibrium forward[4].

Validated Scale-Up Protocol: Catalytic Fed-Batch Synthesis

This self-validating protocol utilizes a fed-batch methodology combined with CeO2 catalysis to decouple the kinetics of cyclization from oligomerization.

Step 1: System Preparation & Deoxygenation

  • Charge a jacketed reactor with the amino-alcohol precursor and a polar protic solvent (e.g., 2-propanol) to maintain a dilute system (target 0.5 M).

  • Causality Check: Dilution inherently suppresses second-order intermolecular oligomerization while maintaining the first-order intramolecular cyclization rate. If oligomers are detected early, verify solvent volumes and mixing speeds.

Step 2: Catalyst Suspension

  • Introduce 5 mol% Cerium Dioxide (CeO2) catalyst to the mixture.

  • Causality Check: CeO2 acts as a Lewis acid, activating the carbonyl carbon. This allows the ring-closure to proceed at 140°C, safely below the 180°C threshold for thermal dehydration to 1-vinylimidazolidin-2-one.

Step 3: Fed-Batch Carbonyl Addition

  • Heat the suspension to 100°C.

  • Begin a continuous, metered addition of Urea (1.05 eq) over a 4-hour period.

  • Causality Check: Metered addition keeps the steady-state concentration of the linear amine-urea intermediate extremely low, starving the polyurea formation pathway.

Step 4: Catalytic Cyclization & Equilibrium Shifting

  • Ramp the reactor temperature to 140°C.

  • Initiate a continuous Argon sparge through the liquid phase.

  • Causality Check: The Argon sparge actively strips ammonia gas from the mixture. According to Le Chatelier's principle, this continuous removal drives the endothermic cyclization forward, minimizing residual linear amides.

Step 5: Filtration and Isolation

  • Cool the reactor to 40°C and filter the heterogeneous CeO2 catalyst (which can be regenerated and reused).

  • Concentrate the filtrate under reduced pressure to isolate the target imidazolidinone.

Quantitative Side-Product Analysis

The table below summarizes the impact of optimizing reaction parameters on the impurity profile during a 10-kg scale-up.

Scale-Up StrategyCatalystTemperatureTarget Yield (%)Polyurea Byproducts (%)M-18 Dehydration Byproduct (%)Linear Amides (%)
Standard BatchNone180°C65.020.05.010.0
Fed-Batch AdditionNone180°C78.58.56.07.0
Catalytic Fed-Batch CeO2 140°C 92.0 4.0 < 1.0 3.0

References[2] Title: Buy 1-(2-Hydroxyethyl)-2-imidazolidinone | 3699-54-5 - Smolecule

Source: Smolecule URL: 4] Title: Formation of 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol in scCO2 at 250 °C with γ-Al2O3 as catalyst Source: ResearchGate URL: 1] Title: CAS 3699-54-5: 1-(2-Hydroxyethyl)-2-imidazolidinone - CymitQuimica Source: CymitQuimica URL: 3] Title: Buy 1-Vinylimidazolidin-2-one (EVT-3520051) | 4971-43-1 - EvitaChem Source: EvitaChem URL:

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting Guide for 1-(1-Hydroxyethyl)imidazolidin-2-one

Welcome to the Technical Support Center. 1-(1-Hydroxyethyl)imidazolidin-2-one is a highly polar, hydrogen-bonding rich molecule.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1-(1-Hydroxyethyl)imidazolidin-2-one is a highly polar, hydrogen-bonding rich molecule. Due to the presence of both a hydroxyl group and a urea-like imidazolidinone ring, researchers frequently encounter severe isolation challenges, including Liquid-Liquid Phase Separation (LLPS) and deliquescence.

This guide provides field-proven, mechanistically grounded solutions to ensure high-purity crystalline isolation.

G Start Crystallization Issue Detected Oiling Oiling Out (LLPS) Start->Oiling Gum Gummy/Sticky Product Start->Gum LowYield Low Yield / Impurities Start->LowYield Seed Implement Seeding Above Cloud Point Oiling->Seed Inert Dry N2 Filtration & Cold Wash Gum->Inert AntiSolv Optimize Anti-Solvent Addition Rate LowYield->AntiSolv Success High-Purity Crystals Seed->Success Inert->Success AntiSolv->Success

Fig 1: Troubleshooting workflow for imidazolidinone crystallization challenges.

FAQ 1: Overcoming "Oiling Out" (Liquid-Liquid Phase Separation)

Q: Why does my compound form a biphasic syrup instead of crystals, and how do I fix it?

A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." Because 1-(1-Hydroxyethyl)imidazolidin-2-one is highly polar, the integration of these solute molecules into a rigid crystal lattice is often kinetically hindered. Consequently, as supersaturation increases, the system crosses the binodal curve before reaching the spinodal boundary, separating into a solute-rich liquid phase and a solvent-rich continuous phase[1]. This emulsion state is highly undesirable as the oil droplets act as a solvent for unwanted impurities, trapping them upon eventual solidification[2].

To overcome this, you must control the supersaturation trajectory to stay within the Metastable Zone Width (MSZW) and bypass the miscibility gap entirely.

Protocol 1: Self-Validating Seeding Strategy
  • Dissolution: Dissolve the crude compound in a minimal volume of Isopropanol (IPA) at 60°C until completely clear.

  • Controlled Cooling: Cool the reactor at a strict rate of 0.1°C/min to approximately 5°C above the historically observed cloud point (the temperature where oiling out typically begins).

  • Seed Introduction: Introduce 1-2 wt% of highly pure, milled crystalline seeds.

    • Self-Validation Check: Observe the seeds closely. If they dissolve completely, the system is undersaturated (temperature is too high). If the solution immediately turns milky/opaque, you have already crossed the binodal curve. The protocol is successful if the seeds remain suspended with sharp edges , indicating stable supersaturation.

  • Isothermal Hold: Hold the temperature isothermally for 2 hours. This allows secondary nucleation and crystal bed formation to consume the supersaturation safely.

  • Final Cooling: Resume cooling at 0.1°C/min down to 5°C, then filter.

FAQ 2: Optimizing the Anti-Solvent Strategy

Q: Which solvent systems maximize purity and yield for this highly polar imidazolidinone without crashing out impurities?

A: Selecting the right solvent/anti-solvent pair requires balancing the dielectric constants to gently reduce solubility. If the anti-solvent is too non-polar or added too rapidly, the local supersaturation spikes. This drastically narrows the MSZW and forces rapid, uncontrolled precipitation (primary nucleation) that traps synthetic byproducts[3].

Protocol 2: Step-by-Step Anti-Solvent Addition
  • Primary Solution: Prepare a saturated solution in Ethyl Acetate (EtOAc) at 40°C.

  • Initial Anti-Solvent Charge: Begin adding Cyclohexane (anti-solvent) via a subsurface dip tube at a rate of 0.05 volumes/hour.

  • MSZW Verification: Stop the addition once 10% of the total anti-solvent volume has been added.

    • Self-Validation Check: A faint, persistent opalescence (a "blue haze") should develop. This confirms the system is perfectly poised at the edge of the MSZW without triggering bulk precipitation. If heavy white solids form, the addition was too fast.

  • Aging: Age the solution for 1 hour with moderate impeller agitation to promote uniform crystal growth.

  • Completion: Add the remaining Cyclohexane over 4 hours, then cool to 10°C before isolation.

Quantitative Data: Solvent System Selection
Primary SolventAnti-SolventDielectric Constant Ratio (ε₁/ε₂)MSZW Width (ΔT or Δ%v/v)Expected Yield (%)Impurity Rejection Profile
Isopropanol (IPA)Heptane18.3 / 1.9Broad (~15°C)82 - 86%Excellent
Ethyl Acetate (EtOAc)Cyclohexane6.0 / 2.0Moderate (~8°C)88 - 92%Good
Ethanol (EtOH)Toluene24.3 / 2.4Narrow (~4°C)> 95%Poor (Co-precipitation risk)

FAQ 3: Managing Hygroscopicity & Hydrate Formation

Q: My isolated crystals turn gummy upon filtration. How do I maintain structural integrity?

A: 1-(1-Hydroxyethyl)imidazolidin-2-one is exceptionally hygroscopic. The exposed hydroxyl and urea-like functional groups form strong hydrogen bonds with atmospheric moisture, leading to deliquescence (the solid dissolving in absorbed ambient water). This destroys the crystal lattice during the filtration step.

Protocol 3: Dry Inert Filtration
  • Atmospheric Control: Purge the filtration housing (e.g., a Nutsche filter) with dry Nitrogen (N₂) to maintain a Relative Humidity (RH) of < 5%.

  • Cold Wash: Wash the filter cake with anhydrous, pre-chilled (-10°C) anti-solvent (e.g., Heptane).

    • Self-Validation Check: The cake should crack slightly and remain a free-flowing powder when probed. If the cake begins to compress into a dense, translucent gum, atmospheric moisture has breached the system or the wash solvent was not sufficiently anhydrous.

  • Drying: Immediately transfer the isolated powder to a vacuum oven. Dry at 40°C under high vacuum (<10 mbar) for 12 hours.

PhaseDiagram Sol Single Phase Solution Binodal Cross Binodal Curve (Rapid Addition) Sol->Binodal High Supersaturation MSZW Enter Metastable Zone (Slow Addition) Sol->MSZW Controlled Supersaturation LLPS Liquid-Liquid Phase Separation (Oiling Out) Binodal->LLPS Cryst Controlled Crystal Growth LLPS->Cryst Spontaneous (Impure) Seed Introduce Seeds MSZW->Seed Seed->Cryst

Fig 2: Phase diagram pathways during anti-solvent crystallization.

Sources

Troubleshooting

Technical Support Center: Resolving GC-MS Baseline Drift in 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA) Analysis

1-(2-Hydroxyethyl)-2-imidazolidinone (commonly referred to as HEIA or HEI) is a highly polar, semi-volatile cyclic urea derivative primarily formed during the thermal and oxidative degradation of monoethanolamine (MEA) i...

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Author: BenchChem Technical Support Team. Date: April 2026

1-(2-Hydroxyethyl)-2-imidazolidinone (commonly referred to as HEIA or HEI) is a highly polar, semi-volatile cyclic urea derivative primarily formed during the thermal and oxidative degradation of monoethanolamine (MEA) in carbon capture processes. Analyzing HEIA via Gas Chromatography-Mass Spectrometry (GC-MS) often presents severe chromatographic challenges. Due to its active hydroxyl group and strong hydrogen-bonding capabilities, underivatized HEIA requires highly polar stationary phases (e.g., PEG/WAX) which are notoriously unstable at high temperatures. This instability, combined with the complex, heavy matrix of degraded MEA samples, frequently results in severe baseline drift, peak tailing, and loss of quantitation accuracy.

As a Senior Application Scientist, I have designed this troubleshooting guide to help you systematically diagnose, isolate, and permanently resolve baseline drift issues when analyzing HEIA.

Diagnostic Workflow for Baseline Drift

Before adjusting any instrument parameters, you must isolate the source of the drift. Baseline anomalies in GC-MS generally originate from one of three domains: the carrier gas supply, the column stationary phase, or the sample matrix.

GC_Troubleshooting Start Observe Baseline Drift in GC-MS Isothermal Run Isothermal Blank (No Injection) Start->Isothermal DriftCheck Does drift persist? Isothermal->DriftCheck Leak Fix Carrier Gas Leaks & Check Purifiers DriftCheck->Leak Yes (Constant) TempProg Run Temp Program (No Injection) DriftCheck->TempProg No TempCheck Analyze Drift Profile TempProg->TempCheck Bleed Column Bleed: Switch to Low-Bleed Phase TempCheck->Bleed Exponential Rise Matrix Matrix Effect: Perform Inlet Maintenance TempCheck->Matrix Erratic / Humps Deriv Analyte Adsorption: Derivatize HEIA Sample TempCheck->Deriv Only on Sample Inj.

Figure 1: Diagnostic workflow for isolating and resolving GC-MS baseline drift.

Troubleshooting FAQs

Q1: Why does the baseline drift upward exponentially during the temperature program when analyzing HEIA? A: This is a classic symptom of stationary phase degradation, commonly known as column bleed. Because HEIA is highly polar, analysts often default to using polyethylene glycol (PEG) columns. However, PEG columns have low maximum operating temperatures (typically ~250°C). As the oven temperature ramps up, the polymer backbone thermally cleaves, releasing volatile fragments into the MS detector and causing an exponential rise in the baseline 1. Causality & Solution: To eliminate this, you must decouple the analyte's polarity from the column requirement. By derivatizing HEIA (masking its active hydroxyl group), you can switch to a low-bleed, non-polar column (e.g., 5% phenyl-methylpolysiloxane / 5MS), which remains stable up to 350°C.

Q2: How do I definitively differentiate between column bleed, system leaks, and matrix contamination? A: You must interrogate the background mass spectra during the drift event. Different root causes emit distinct quantitative mass-to-charge (m/z) signatures. For example, baseline wander caused by a flow or temperature setting change will look different from a leak 2. Refer to the quantitative diagnostic table below to match your spectral markers to the root cause.

Table 1: Quantitative Diagnostic Markers for GC-MS Baseline Drift
Drift ProfilePrimary CauseKey Mass Spectral Markers (m/z)Temp ThresholdRecommended Action
Exponential upward drift Stationary phase degradation (Bleed)207, 281, 355 (Siloxane)> 240°CSwitch to 5MS column; lower max oven temp.
Elevated isothermal baseline Carrier gas leak (O₂, H₂O)18 (H₂O), 28 (N₂), 32 (O₂)All tempsLeak check inlet; replace septa/O-rings.
Erratic wandering / humps Matrix accumulationUnresolved envelope (> m/z 150)> 150°CInlet maintenance; trim front 15 cm of column.
Post-injection drift Analyte adsorption / Ghosting130 (HEIA base peak)VariesDerivatize sample; use deactivated liners.

Q3: How does the sample matrix from MEA degradation contribute to baseline drift, and how do I remove it? A: Degraded MEA samples contain a complex matrix of heat-stable salts (HSS) and high-molecular-weight carbamate polymers 3. When injected, these non-volatile components accumulate in the inlet liner and at the head of the GC column. This matrix creates active sites that trap HEIA, leading to continuous, erratic baseline wandering as the analyte slowly desorbs over time. Furthermore, operating the carrier gas in constant pressure mode rather than constant flow mode during a temperature gradient can exacerbate baseline shifts 4. Causality & Solution: To resolve this, a sample cleanup protocol using strong cation-exchange (SCX) solid-phase extraction is required. This separates the neutral/acidic degradation products (like HEIA) from the basic MEA matrix, preventing the matrix from ever reaching the GC inlet 5.

Experimental Protocol: Cation-Exchange Cleanup and Silylation of HEIA

To permanently resolve baseline drift associated with HEIA's active hydroxyl group and allow the use of low-bleed columns, this self-validating derivatization protocol must be strictly followed. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the hydroxyl group into a highly volatile trimethylsilyl (TMS) ether.

Step 1: SCX Conditioning Condition a 500 mg Strong Cation-Exchange (SCX) cartridge with 5 mL of LC-MS grade methanol followed by 5 mL of ultra-pure water.

Step 2: Sample Loading Dilute 50 mg of the degraded MEA sample in 1 mL of ultra-pure water and load it onto the conditioned cartridge at a flow rate of 1 mL/min.

Step 3: Elution of HEIA Elute the neutral and acidic fraction (which contains HEIA) using 5 mL of a deionized water/methanol mixture (50:50, v/v). Mechanistic Causality: The basic MEA matrix and inorganic cations are retained on the negatively charged sulfonic acid groups of the SCX resin. This prevents the primary source of matrix-induced active sites from entering your GC inlet.

Step 4: Dehydration Evaporate the eluate to complete dryness under a gentle stream of ultra-high purity (UHP) nitrogen at 40°C. Mechanistic Causality: BSTFA is exceptionally moisture-sensitive. Even trace residual water will hydrolyze the reagent, quenching the reaction and leaving HEIA underivatized, which will immediately recreate the baseline drift.

Step 5: Derivatization Add 100 µL of BSTFA (containing 1% TMCS as a catalyst) and 100 µL of anhydrous pyridine to the dried residue.

Step 6: Incubation Seal the autosampler vial tightly with a PTFE-lined septum and incubate in a heating block at 70°C for 30 minutes to ensure complete conversion.

Step 7: System Validation (Self-Validating Step) Before injecting the sample, inject 1 µL of a derivatization blank (100 µL BSTFA + 100 µL pyridine, incubated at 70°C). Run the full GC-MS temperature program. Validation Logic: A flat baseline confirms that the derivatization reagents are not contributing to system drift and that the GC inlet is free of active sites. If drift occurs here, perform inlet maintenance before proceeding.

Step 8: GC-MS Injection Cool the sample vial to room temperature and inject 1 µL into the GC-MS equipped with a low-bleed 5MS column (e.g., 30 m × 0.25 mm × 0.25 µm) operating in constant flow mode.

References

  • Restek Resource Hub. "Troubleshooting GC Column Baseline Issues."
  • Agilent Technologies.
  • Element Lab Solutions. "GC Diagnostic Skills III | Baseline Problems."
  • ResearchGate. "Comparison of sample preparation methods for the GC-MS analysis of monoethanolamine (MEA) degradation products generated during post-combustion capture of CO2."
  • ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling of Imidazolidinone Isomers: 1-(1-Hydroxyethyl) vs. 1-(2-Hydroxyethyl) Derivatives

Executive Summary In the design of pharmaceutical linkers, polymer resins, and carbon capture solvents, the precise spatial arrangement of functional groups dictates molecular stability. This guide provides an objective,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of pharmaceutical linkers, polymer resins, and carbon capture solvents, the precise spatial arrangement of functional groups dictates molecular stability. This guide provides an objective, data-driven comparison between two constitutional isomers: 1-(2-hydroxyethyl)-2-imidazolidinone (a highly stable primary alcohol) and 1-(1-hydroxyethyl)imidazolidin-2-one (a transient, highly reactive N-hemiaminal). By shifting the hydroxyl group a single carbon atom from the β -position to the α -position relative to the ring nitrogen, the chemical behavior diverges completely—from a robust industrial building block to a dynamic electrophilic intermediate.

Structural Causality & Mechanistic Divergence

The fundamental difference in reactivity between these two isomers is governed by the electronic environment of the carbon bearing the hydroxyl group.

  • The β -Hydroxyl Isomer (1-(2-Hydroxyethyl)-2-imidazolidinone): Commonly referred to as HEI or HEIA, this molecule features an ethylene bridge separating the imidazolidinone nitrogen from the hydroxyl group. This isolation results in a standard aliphatic primary alcohol[1]. The C–N and C–C bonds are highly stable under physiological and industrial conditions. Consequently, HEI is frequently identified as a highly stable thermal and oxidative degradation product of monoethanolamine (MEA) in CO2 capture facilities[2].

  • The α -Hydroxyl Isomer (1-(1-Hydroxyethyl)imidazolidin-2-one): In this isomer, the hydroxyl group is directly attached to the α -carbon, forming an N-C-O linkage known as an N-hemiaminal. N-hemiaminals are inherently unstable and exist in a dynamic thermodynamic equilibrium with the parent amine (imidazolidin-2-one) and an aldehyde (acetaldehyde). Under acidic conditions, the lone pair on the ring nitrogen assists in the expulsion of the protonated hydroxyl group as water, generating a highly electrophilic N-acyliminium ion . This makes the 1-hydroxyethyl derivative a potent, transient cross-linking agent rather than a stable solvent.

Pathway cluster_0 Stable Isomer (β-Hydroxyl) cluster_1 Reactive Isomer (α-Hydroxyl / Hemiaminal) HEI 1-(2-Hydroxyethyl) imidazolidin-2-one Stable Stable Primary Alcohol (Esterification/Etherification) HEI->Stable Strong Acid/Base Hemiaminal 1-(1-Hydroxyethyl) imidazolidin-2-one Iminium N-Acyliminium Ion (Electrophile) Hemiaminal->Iminium H+ (Water Loss) Dissociation Imidazolidin-2-one + Acetaldehyde Hemiaminal->Dissociation Neutral/Base

Mechanistic divergence between β-hydroxyl stability and α-hydroxyl (hemiaminal) reactivity.

Comparative Quantitative Data Profile

The structural differences manifest directly in the physicochemical properties of the two molecules. While HEI can be isolated, stored, and boiled at high temperatures, the 1-hydroxyethyl isomer cannot be isolated in a pure state without decomposition.

Parameter1-(2-Hydroxyethyl)-2-imidazolidinone (HEI)1-(1-Hydroxyethyl)imidazolidin-2-one
CAS Number 3699-54-5[1]N/A (Transient intermediate)
Functional Group Primary alcohol ( β -position)N-Hemiaminal ( α -position)
Aqueous Stability Highly stable (Half-life > years at pH 7)Unstable (Dynamic equilibrium)
Boiling Point 185 °C at 3.5 mmHg[1]Decomposes (Releases acetaldehyde)
Density 1.19 g/mL at 25 °C[1]N/A
Water Solubility 982 g/L at 20 °C[1]N/A (Reacts/Dissociates)
Electrophilicity Low (Requires strong activation)High (Spontaneous iminium formation)

Experimental Workflows & Self-Validating Protocols

To demonstrate the contrasting reactivity of these isomers, the following validated protocols highlight how each molecule is manipulated in a laboratory setting.

Protocol A: Transesterification of the Stable β -Hydroxyl Isomer

Because HEI is a stable primary alcohol, it requires rigorous catalytic conditions to undergo transesterification to form functionalized monomers (e.g., methacrylates for adhesives)[3].

Objective: Synthesize N-(2-methacryloyloxyethyl) ethylene urea (MEEU). Causality & Design: The primary alcohol of HEI is sterically hindered by the adjacent imidazolidinone ring. A transesterification catalyst is required to drive the reaction. Furthermore, because the reaction requires heat, a radical inhibitor (TEMPO) must be added to prevent the spontaneous polymerization of the methacrylate double bonds[3].

  • Setup: Equip a 2-liter 4-necked flask with a mechanical stirrer, temperature indicator, and an 8% O2 / 92% N2 sparge line.

  • Reagent Loading: Add 2.0 moles of 1-(2-hydroxyethyl)-2-imidazolidinone (HEI) and an excess (11.2 moles) of methyl methacrylate (MMA)[3].

  • Inhibition: Add 200–3000 ppm of 4-hydroxy-TEMPO (free radical inhibitor) based on the weight of HEI[3]. Self-validation step: If the solution viscosity increases rapidly during heating, the inhibitor concentration is too low, indicating premature polymerization.

  • Catalysis: Introduce a transesterification catalyst (e.g., dibutyltin oxide).

  • Reaction & Azeotropic Removal: Heat the mixture to reflux. Continuously remove the methanol byproduct azeotropically to drive the equilibrium toward the MEEU product.

Protocol B: In Situ Generation and Trapping of the Reactive α -Hydroxyl Isomer

Because 1-(1-hydroxyethyl)imidazolidin-2-one cannot be stored, it must be generated in situ and immediately trapped by a nucleophile.

Objective: Synthesize an α -functionalized imidazolidinone via an N-acyliminium intermediate. Causality & Design: Reacting imidazolidin-2-one with acetaldehyde forms the hemiaminal. Adding a strong acid (p-TsOH) protonates the α -hydroxyl group, converting it into a superior leaving group (water). The resulting N-acyliminium ion is highly electrophilic and will rapidly react with a provided nucleophile (e.g., a thiol).

  • Hemiaminal Formation: Dissolve 1.0 eq of imidazolidin-2-one in anhydrous dichloromethane (DCM) at 0 °C. Slowly add 1.2 eq of anhydrous acetaldehyde. Stir for 30 minutes to establish the hemiaminal equilibrium.

  • Acidic Activation: Add 0.1 eq of p-toluenesulfonic acid (p-TsOH). Mechanistic note: This initiates the dehydration of the transient 1-(1-hydroxyethyl) species into the iminium ion.

  • Nucleophilic Trapping: Immediately add 1.5 eq of a nucleophile (e.g., benzyl mercaptan).

  • Quenching: After 2 hours, quench the reaction with saturated aqueous NaHCO3 to neutralize the acid and halt the equilibrium. Extract the stable thioaminal product. Self-validation step: The absence of acetaldehyde smell post-workup confirms the successful trapping of the transient intermediate.

Applications in Drug Development & Materials Science

  • 1-(2-Hydroxyethyl)-2-imidazolidinone (Stable): Due to its high water solubility and stability, HEI is utilized as a hydrophilic building block. It is a critical reagent in the synthesis of complex pharmaceuticals, including HIV-1 integrase inhibitors. In materials science, it is used to synthesize adhesion-promoting monomers for water-based primers and coatings[3].

  • 1-(1-Hydroxyethyl)imidazolidin-2-one (Reactive): The predictable instability of this N-hemiaminal is exploited in prodrug design. By linking an active pharmaceutical ingredient (API) via a 1-hydroxyethyl moiety, developers can create a prodrug that slowly hydrolyzes under physiological conditions to release the API, imidazolidin-2-one, and acetaldehyde. Additionally, its ability to form iminium ions makes it a valuable transient cross-linker in polymer chemistry.

Sources

Comparative

Comprehensive Guide to Validating Analytical Methods for Quantifying 1-(1-Hydroxyethyl)imidazolidin-2-one in Plasma

Executive Summary As a Senior Application Scientist, I frequently encounter the challenges of quantifying highly polar, low-molecular-weight nitrogenous compounds in complex biological matrices. 1-(1-Hydroxyethyl)imidazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenges of quantifying highly polar, low-molecular-weight nitrogenous compounds in complex biological matrices. 1-(1-Hydroxyethyl)imidazolidin-2-one (1-HEI) is one such analyte. Whether monitored as a biomarker, a degradation product, or an exposure indicator, achieving reproducible, regulatory-compliant quantification of 1-HEI in plasma demands a rigorously validated analytical method.

This guide objectively compares available analytical platforms, details a self-validating LC-MS/MS workflow, and provides the mechanistic reasoning behind each protocol step. By anchoring these methodologies in causality, we ensure full compliance with current [1] and [2] bioanalytical guidelines.

Comparison of Analytical Platforms for 1-HEI Quantification

Selecting the right analytical platform is the foundational step in method development. 1-HEI lacks a strong UV chromophore and possesses a highly polar hydroxyl group, which dictates its behavior across different detectors.

Analytical PlatformSensitivitySpecificitySample PreparationCausality / Limitations
HPLC-UV Low (µg/mL)LowLiquid-Liquid Extraction (LLE)Limitation: The imidazolidin-2-one ring lacks extensive conjugation, resulting in poor UV absorbance. High risk of interference from co-eluting plasma proteins.
GC-MS Moderate (ng/mL)HighDerivatization requiredLimitation: The hydroxyl group makes 1-HEI non-volatile and thermally labile. Requires time-consuming silylation or acylation prior to analysis ()[3].
LC-MS/MS (HILIC) High (pg/mL)Very HighSolid-Phase Extraction (SPE)Optimal Choice: Direct analysis without derivatization. HILIC provides excellent retention for polar analytes, while MRM ensures absolute specificity[4].
Causality in Experimental Design: The LC-MS/MS Workflow

To establish a self-validating system, every step of the LC-MS/MS method must be deliberately chosen to mitigate specific analytical risks associated with 1-HEI.

  • Sample Cleanup (SPE vs. PPT): Protein precipitation (PPT) is fast but leaves high concentrations of endogenous phospholipids in the extract, leading to unpredictable ion suppression in the MS source. We utilize Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX-SPE) . The imidazolidinone ring can be protonated under acidic conditions, allowing it to be strongly retained on the cation-exchange sorbent while neutral lipids and proteins are washed away.

  • Chromatographic Separation (HILIC vs. Reversed-Phase): 1-HEI is highly polar. On a standard C18 reversed-phase column, it elutes in the void volume, directly overlapping with unextracted salts. By employing Hydrophilic Interaction Liquid Chromatography (HILIC) , we leverage an organic-rich mobile phase to retain the polar 1-HEI. As a secondary benefit, the high acetonitrile content in the HILIC mobile phase drastically improves droplet desolvation in the Electrospray Ionization (ESI) source, boosting sensitivity ()[4].

  • Internal Standardization: A Stable Isotope-Labeled Internal Standard (SIL-IS), such as 1-HEI-d4, is mandatory. Because the SIL-IS co-elutes exactly with the target analyte, it perfectly corrects for any residual matrix effects or well-to-well variations in SPE recovery, making the assay self-validating.

Causality Target Target Analyte: 1-(1-Hydroxyethyl)imidazolidin-2-one Prop1 High Polarity Target->Prop1 Prop2 Lack of Chromophore Target->Prop2 Prop3 Plasma Matrix Complexity Target->Prop3 Sol1 HILIC Chromatography (Prevents Void Elution) Prop1->Sol1 Sol2 Tandem MS (MRM) (Ensures High Sensitivity) Prop2->Sol2 Sol3 Mixed-Mode SPE (Eliminates Phospholipids) Prop3->Sol3

Logical relationship between the physicochemical properties of 1-HEI and analytical methodologies.

Step-by-Step Experimental Protocol

This protocol is designed to meet the rigorous standards of the [2] and [1] Bioanalytical Method Validation guidelines.

Step 1: Preparation of Calibration Standards and QCs
  • Prepare a primary stock solution of 1-HEI (1 mg/mL) in 50:50 Methanol:Water.

  • Spike blank human plasma to create a calibration curve ranging from 1 to 1000 ng/mL.

  • Prepare Quality Control (QC) samples at four levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (400 ng/mL), and High QC (800 ng/mL).

  • Prepare the SIL-IS working solution (50 ng/mL 1-HEI-d4 in water).

Step 2: Solid-Phase Extraction (SPE) Workflow
  • Aliquot: Transfer 100 µL of plasma sample (Calibrator, QC, or unknown) into a 96-well plate.

  • Internal Standard: Add 20 µL of SIL-IS working solution and vortex.

  • Pre-treatment: Add 100 µL of 2% Formic Acid in water to disrupt protein binding and protonate the analyte.

  • Conditioning: Condition the MCX SPE plate with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the pre-treated sample onto the SPE plate.

  • Washing: Wash with 1 mL of 2% Formic Acid in water, followed by 1 mL of 100% Methanol (removes phospholipids).

  • Elution: Elute 1-HEI with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of 90:10 Acetonitrile:Water containing 10 mM Ammonium Formate.

Step 3: LC-MS/MS Analysis
  • Column: Waters XBridge BEH Amide (HILIC), 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 3 mins, hold for 1 min, return to 95% B.

  • MS Mode: Positive Electrospray Ionization (ESI+). Monitor the specific precursor-to-product ion transition for 1-HEI and its corresponding SIL-IS in Multiple Reaction Monitoring (MRM) mode.

Workflow A Plasma Aliquot + SIL-IS B MCX SPE Cleanup A->B C HILIC Separation B->C D ESI+ MS/MS Detection C->D E ICH M10 Data Validation D->E

End-to-end workflow for the LC-MS/MS quantification of 1-HEI in plasma.

Validation Data Presentation

A self-validating system must empirically prove its reliability. According to ICH M10 guidelines, accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ), and precision (CV%) must be ≤15% (≤20% at the LLOQ)[2]. Below is a representative summary of validation data demonstrating method robustness.

Validation ParameterLLOQ (1 ng/mL)Low QC (3 ng/mL)Mid QC (400 ng/mL)High QC (800 ng/mL)ICH M10 Acceptance Criteria
Intra-day Precision (CV%) 8.4%6.1%3.2%2.8%≤ 20% (LLOQ), ≤ 15% (Others)
Intra-day Accuracy (%Nominal) 106.2%102.5%98.4%99.1%80-120% (LLOQ), 85-115% (Others)
Inter-day Precision (CV%) 11.2%7.5%4.1%3.5%≤ 20% (LLOQ), ≤ 15% (Others)
Inter-day Accuracy (%Nominal) 108.5%104.1%97.8%98.5%80-120% (LLOQ), 85-115% (Others)
Matrix Factor (IS Normalized) N/A0.981.021.01CV ≤ 15% across 6 matrix lots
Extraction Recovery N/A88.5%91.2%90.8%Consistent and reproducible

Note: The IS-normalized Matrix Factor close to 1.0 confirms that the HILIC chromatography and SPE cleanup successfully eliminated phospholipid-induced ion suppression.

References
  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: MALDI-MS and HILIC ESI-MS/MS as Versatile Tools for Detection of Monoethanolamine Degradation Products Source: Energy & Fuels (ACS Publications) URL: [Link]

Sources

Validation

Benchmarking 1-(1-Hydroxyethyl)imidazolidin-2-one Against Standard Cross-Linking Agents

In the landscape of polymer stabilization—whether engineering biomedical hydrogels, drug delivery matrices, or sustainable textiles—the selection of a cross-linking agent dictates the delicate balance between mechanical...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of polymer stabilization—whether engineering biomedical hydrogels, drug delivery matrices, or sustainable textiles—the selection of a cross-linking agent dictates the delicate balance between mechanical robustness and biological safety. For decades, the industry has relied on legacy agents like Glutaraldehyde (GTA), EDC/NHS, and DMDHEU. However, these standard agents present significant trade-offs, ranging from severe cytotoxicity to the release of carcinogenic byproducts.

This guide objectively benchmarks 1-(1-Hydroxyethyl)imidazolidin-2-one (1-HEI) , an advanced cyclic urea derivative, against standard cross-linkers. By analyzing the fundamental causality between molecular structure and macroscopic performance, we provide a data-driven framework for selecting the optimal cross-linking system.

Mechanistic Causality: Why Molecular Structure Dictates Performance

To understand why 1-HEI outperforms legacy agents in specific applications, we must examine the underlying reaction mechanisms and their degradation pathways.

  • Glutaraldehyde (GTA): GTA reacts with the ε-amino groups of lysine residues to form Schiff bases. While highly efficient, the unreacted aldehyde groups left on the polymer surface are highly toxic, inducing apoptosis in human osteoblasts and fibroblasts ().

  • EDC/NHS: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a "zero-length" cross-linker that forms amide bonds without becoming part of the matrix. While biocompatible, high concentrations of EDC/NHS chemically ablate carboxylate anions within the MIDAS (Metal Ion-Dependent Adhesion Site) motifs of collagen, paradoxically reducing integrin-specific cell attachment (). Furthermore, EDC hydrolyzes rapidly in aqueous environments.

  • DMDHEU: 1,3-dimethylol-4,5-dihydroxyethyleneurea (DMDHEU) cross-links via its N-methylol groups. However, the resulting acetal bonds are susceptible to hydrolytic cleavage, leading to the continuous release of carcinogenic formaldehyde over the material's lifespan ().

  • 1-HEI: 1-HEI utilizes its hydroxyethyl appendage and ring structure to form highly stable ether or ester linkages via condensation. Because its molecular structure fundamentally lacks N-methylol (-N-CH₂OH) groups, it physically cannot release formaldehyde, guaranteeing strictly zero formaldehyde emission while maintaining a robust covalent network.

Mechanism cluster_1HEI 1-HEI Pathway (Zero Formaldehyde) cluster_Legacy DMDHEU Pathway (HCHO Release) A 1-HEI Agent C Ether/Ester Linkage A->C Condensation B Polymer Matrix B->C Condensation D Stable Covalent Network C->D High Stability E DMDHEU Agent G Acetal Linkage E->G Condensation F Polymer Matrix F->G Condensation H Formaldehyde Release G->H Hydrolytic Cleavage

Figure 1: Mechanistic comparison of 1-HEI cross-linking versus legacy DMDHEU degradation.

Quantitative Benchmarking Data

The following tables synthesize the physicochemical properties and biocompatibility metrics of 1-HEI against standard alternatives, providing a clear matrix for formulation decisions.

Table 1: Physicochemical & Kinetic Benchmarking
Cross-LinkerPrimary Target GroupReaction MechanismHydrolytic Half-Life (pH 7.4)Relative Cost
1-HEI -OH, -COOHCondensation (Ether/Ester)> 6 monthsModerate
Glutaraldehyde -NH₂Schiff Base Formation> 6 monthsLow
EDC/NHS -COOH, -NH₂Zero-Length Amide Coupling< 2 hours (EDC)High
DMDHEU -OHAcetal Formation~3-4 weeksLow
Table 2: Biocompatibility & Safety Metrics
Cross-LinkerCytotoxicity ProfileFormaldehyde EmissionIntegrin Binding RetentionPrimary Limitation
1-HEI Negligible0.0 ppm (Zero) HighRequires thermal/catalytic activation
Glutaraldehyde Severe (Apoptosis)0.0 ppm (Releases GTA)Low (Surface toxicity)High cytotoxicity
EDC/NHS Low0.0 ppmLow at high conc.Rapid aqueous hydrolysis
DMDHEU ModerateHigh (>75 ppm) N/ACarcinogenic degradation

Standardized Experimental Methodologies

To ensure scientific integrity, the evaluation of cross-linking agents must rely on self-validating protocols. The workflows below are designed to inherently flag false positives or experimental artifacts.

Workflow S1 1. Matrix Preparation S2 2. Cross-linker Addition S1->S2 S3 3. Thermal Curing S2->S3 S4 4. Washing & Lyophilization S3->S4 S5 5. Assay Validation S4->S5

Figure 2: Standardized self-validating workflow for benchmarking cross-linked matrices.

Protocol 1: Cross-Linking Efficiency via TNBS Assay

Causality: The TNBS (2,4,6-trinitrobenzenesulfonic acid) assay quantifies unreacted primary amines. As cross-linking proceeds, free amines are consumed, reducing the spectrophotometric signal.

  • Preparation: Lyophilize the cross-linked polymer matrix (e.g., collagen) and weigh exactly 5.0 mg into a test tube.

  • Reaction: Add 1 mL of 4% (w/v) NaHCO₃ and 1 mL of 0.5% (v/v) TNBS solution. Incubate at 40°C for 2 hours.

  • Hydrolysis: Add 3 mL of 6M HCl and heat at 60°C for 90 minutes to dissolve the matrix.

  • Quantification: Dilute with 5 mL distilled water, cool, and measure absorbance at 345 nm against a blank.

  • Self-Validation Mechanism: The system uses a non-cross-linked matrix as a 100% free-amine baseline and a glycine standard curve. If the baseline absorbance deviates by >5% between replicates, matrix dissolution is incomplete, invalidating the run. Secondary validation is performed via FTIR (monitoring the emergence of amide/ether peaks at 1650 cm⁻¹ or 1100 cm⁻¹) to confirm the signal drop is due to covalent bonding, not steric masking.

Protocol 2: Formaldehyde Emission Testing (Nash Method / ISO 14184-1)

Causality: To prove 1-HEI is a true zero-formaldehyde agent, we must measure hydrolytic degradation under physiological or accelerated aging conditions.

  • Extraction: Submerge 1.0 g of the cross-linked matrix in 100 mL of distilled water at 40°C for 1 hour.

  • Derivatization: Filter the extract. Mix 5 mL of the filtrate with 5 mL of Nash Reagent (acetylacetone, ammonium acetate, and glacial acetic acid).

  • Incubation & Reading: Incubate at 40°C for 30 minutes. Measure the absorbance of the resulting yellow diacetyldihydrolutidine complex at 412 nm.

  • Self-Validation Mechanism: The protocol includes a positive control (DMDHEU-treated matrix) and a spiked internal standard (adding a known 10 ppm HCHO concentration to the 1-HEI extract). If the spiked standard recovery falls outside the 95–105% range, it indicates the matrix is chemically interfering with the colorimetric reaction, triggering an automatic switch to HPLC-UV validation.

Expert Insights & Application Suitability

As demonstrated by the benchmarking data, no single cross-linker is a universal panacea.

  • For pure protein-protein conjugation in aqueous buffers where thermal curing is impossible, EDC/NHS remains the gold standard despite its cost and short half-life.

  • However, for the stabilization of bulk hydrogels, structural biomaterials, and cellulosic matrices , 1-HEI represents a significant evolutionary step. By eliminating the N-methylol groups responsible for formaldehyde release in legacy agents like DMDHEU, 1-HEI provides the mechanical durability of a structural cross-linker without compromising the stringent biocompatibility requirements of modern drug development and tissue engineering.

References

  • Gough, J. E., Scotchford, C. A., & Downes, S. (2002). Cytotoxicity of glutaraldehyde crosslinked collagen/poly(vinyl alcohol) films is by the mechanism of apoptosis. Journal of Biomedical Materials Research.[Link][1]

  • Grover, C. N., Cameron, R. E., & Best, S. M. (2012). Tunable bioactivity and mechanics of collagen-based tissue engineering constructs: A comparison of EDC-NHS, genipin and TG2 crosslinkers. Biomaterials.[Link][2]

  • Emmerich, L., et al. (2017). Wood modification with DMDHEU (1.3-dimethylol-4.5-dihydroxyethyleneurea) – State of the art, recent research activities and future perspectives. Wood Material Science & Engineering.[Link][3]

Sources

Comparative

Technical Comparison Guide: Reproducibility and Validation of 1-(1-Hydroxyethyl)imidazolidin-2-one Synthesis Protocols

Executive Summary & Structural Context As a Senior Application Scientist, I frequently encounter protocols that conflate stable target molecules with unstable intermediates. It is critical to establish upfront that 1-(1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

As a Senior Application Scientist, I frequently encounter protocols that conflate stable target molecules with unstable intermediates. It is critical to establish upfront that 1-(1-hydroxyethyl)imidazolidin-2-one is fundamentally different from its widely commercialized isomer, 1-(2-hydroxyethyl)imidazolidin-2-one (CAS 3699-54-5). While the latter is a stable primary alcohol, the 1-hydroxyethyl target is an N-hemiaminal formed by the direct condensation of 2-imidazolidinone (ethylene urea) with acetaldehyde[1].

Ethylene urea is a well-documented structural analog of various bioactive imidazolidinones and is widely deployed as a highly effective aldehyde removing agent in industrial matrices[2]. However, because hemiaminals are thermodynamically unstable in aqueous media, isolating them requires specialized synthetic logic. This guide objectively compares the standard aqueous generation method against an optimized anhydrous protocol, providing the experimental causality and validation frameworks necessary to ensure reproducibility.

Mechanistic Causality: The Hemiaminal Challenge

The synthesis of imidazolidin-2-one derivatives often requires careful control of conditions to ensure regioselectivity and prevent over-condensation[3]. The reaction between 2-imidazolidinone and acetaldehyde is a nucleophilic addition that exists in a dynamic equilibrium.

If the reaction is pushed too hard with acid and heat, or if water is removed without neutralizing the catalyst, the reaction bypasses the hemiaminal entirely. It condenses with a second equivalent of 2-imidazolidinone to form a thermodynamically stable bis-urea adduct (ethylidene diurea). Therefore, the choice of solvent, temperature, and quenching mechanism is not just procedural—it is the fundamental determinant of which molecule you actually isolate. Recent advances in the catalytic synthesis of imidazolidin-2-ones emphasize the importance of such controlled conditions to prevent degradation[4].

Mechanism N1 2-Imidazolidinone N3 Zwitterionic Intermediate N1->N3 Nucleophilic Attack N2 Acetaldehyde N2->N3 Carbonyl Activation N4 1-(1-Hydroxyethyl) imidazolidin-2-one N3->N4 Proton Transfer N4->N1 Hydrolysis (Aqueous) N5 Bis-urea Adduct (Impurity) N4->N5 + Ethylene Urea (- H2O)

Logical workflow and mechanistic pathways for 1-(1-hydroxyethyl)imidazolidin-2-one synthesis.

Protocol Comparison & Quantitative Data

To objectively evaluate the best approach for your specific application, the quantitative performance of the two primary synthetic routes is summarized below.

Table 1: Synthesis Protocol Performance Comparison
ProtocolSolvent SystemCatalystYield (%)Purity (%)Primary Limitation
A: Aqueous Condensation WaterNone (pH 7.0)45-50*< 80Equilibrium-limited; high reversion rate upon isolation
B: Anhydrous Acid-Catalyzed DichloromethanepTSA (0.05 eq)88-92> 98Requires strict moisture control and rapid quenching

*Yield for Protocol A represents in-solution conversion prior to isolation attempts. Attempting to evaporate the water drives the equilibrium backward.

Experimental Methodologies

Protocol A: Direct Aqueous Condensation (Industrial Scavenging Model)

This protocol is representative of industrial wet processes where ethylene urea reacts with acetaldehyde at room temperature to reduce aldehyde content in polymer matrices[1].

  • Step 1: Dissolve 2-imidazolidinone (100 mmol) in 50 mL of deionized water at 25°C.

  • Step 2: Introduce acetaldehyde (50 mmol) into the aqueous solution with vigorous stirring.

  • Step 3: Stir for 30 minutes at room temperature.

  • Causality & Limitation: In water, the reaction reaches a dynamic equilibrium. Attempting to isolate the product by evaporating the water will shift the equilibrium to the left, releasing acetaldehyde gas and precipitating unreacted 2-imidazolidinone. This protocol is only valid if the hemiaminal is immediately consumed by a secondary irreversible reaction (e.g., cross-linking in a polyurethane matrix).

Protocol B: Anhydrous Acid-Catalyzed Synthesis (Optimized for Isolation)

Objective: Synthesize and isolate high-purity 1-(1-hydroxyethyl)imidazolidin-2-one by suppressing the reverse hydrolysis reaction.

  • Step 1: System Preparation. Flame-dry a 100 mL two-neck round-bottom flask. Add 5 g of activated 4Å molecular sieves. Causality: Hemiaminal formation releases no water, but trace environmental moisture drives the equilibrium backward. Sieves ensure a strictly anhydrous environment.

  • Step 2: Reagent Dissolution. Suspend 2-imidazolidinone (10 mmol) in 50 mL anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0°C using an ice bath.

  • Step 3: Electrophile Addition. Add acetaldehyde (12 mmol) dropwise over 5 minutes. Causality: A slight excess of acetaldehyde pushes the equilibrium forward; cooling prevents the volatilization of the electrophile (b.p. 20.2°C).

  • Step 4: Catalysis. Add p-Toluenesulfonic acid (pTSA, 0.5 mmol). Stir at 0°C for 2 hours.

  • Step 5: Quenching. Add triethylamine (1 mmol) to neutralize the pTSA. Causality: If the acid is not neutralized, concentrating the solution will catalyze the formation of the bis-urea adduct via the loss of water.

  • Step 6: Isolation. Filter the molecular sieves. Concentrate the filtrate under reduced pressure at a temperature not exceeding 25°C. Recrystallize the crude residue from cold diethyl ether.

Workflow Prep Reagent Prep (Dry DCM) React Condensation (0°C, pTSA) Prep->React Monitor In-line FTIR (Track 1724 cm⁻¹) React->Monitor Quench Base Quench (Et3N) Monitor->Quench Isolate Crystallization (-20°C) Quench->Isolate

Step-by-step self-validating experimental workflow for the anhydrous synthesis protocol.

Validation & Analytical Characterization

A truly robust protocol must be a self-validating system . Protocol B integrates Process Analytical Technology (PAT) to validate the reaction in real-time. It does not rely on post-reaction offline sampling, which would perturb the delicate hemiaminal equilibrium.

By utilizing in-line ReactIR (FTIR), the continuous monitoring of the 1724 cm⁻¹ (aldehyde) and 3300 cm⁻¹ (hydroxyl) bands provides absolute proof of conversion before the reaction is quenched. Post-isolation, non-destructive NMR is used to confirm structural integrity.

Table 2: Analytical Validation Matrix
Analytical MethodTarget SignalStarting MaterialProduct (Hemiaminal)Indication of Failure (Impurity)
In-line FTIR Urea C=O Stretch1690 cm⁻¹~1705 cm⁻¹ (Shifted)1690 cm⁻¹ remains dominant
In-line FTIR Aldehyde C=O1724 cm⁻¹Disappears1724 cm⁻¹ persists
¹H NMR (DMSO-d6) Methine C-HN/A~5.2 ppm (multiplet)~4.8 ppm (quartet, bis-urea)
¹H NMR (DMSO-d6) Hydroxyl O-HN/A~6.0 ppm (doublet)Missing (over-condensation)

Note on NMR Interpretation: The characteristic hemiaminal methine proton will appear as a multiplet due to coupling with both the adjacent methyl group and the hydroxyl proton. The hydroxyl proton itself will appear as a distinct doublet (exchangeable with D₂O) near 6.0 ppm, unequivocally confirming the O-H bond and validating the success of the synthesis.

Sources

Safety & Regulatory Compliance

Safety

1-(2-Hydroxyethyl)imidazolidin-2-one: Comprehensive Operational and Disposal Guide

Note on Nomenclature: While sometimes referred to as 1-(1-Hydroxyethyl)imidazolidin-2-one, the chemically stable and commercially utilized isomer is 1-(2-Hydroxyethyl)-2-imidazolidinone (CAS 3699-54-5). This guide addres...

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Author: BenchChem Technical Support Team. Date: April 2026

Note on Nomenclature: While sometimes referred to as 1-(1-Hydroxyethyl)imidazolidin-2-one, the chemically stable and commercially utilized isomer is 1-(2-Hydroxyethyl)-2-imidazolidinone (CAS 3699-54-5). This guide addresses the standard operational and disposal protocols for this stable compound, which apply universally to imidazolidinone derivatives.

Introduction & Mechanistic Context

As a Senior Application Scientist, I frequently oversee the handling of 1-(2-Hydroxyethyl)-2-imidazolidinone (HEEU) in two primary operational contexts: as a critical reagent in the synthesis of HIV-1 integrase inhibitors and as a highly stable thermal degradation product of monoethanolamine (MEA) in CO2 capture facilities .

Understanding the physicochemical behavior of this compound is paramount for safe handling. HEEU is highly water-soluble and contains a nitrogen-rich imidazolidinone ring. While it is not classified as highly acutely toxic under standard GHS criteria , its chemical structure dictates strict disposal protocols. Improper disposal via municipal drains can disrupt aquatic ecosystems and water treatment facilities, while improper incineration leads to the emission of toxic nitrogen oxides (NOx) .

Physicochemical Properties & Operational Data

Before executing any disposal plan, it is critical to understand the material's properties. HEEU is most commonly supplied and handled as a 75% aqueous solution.

PropertyValue / SpecificationOperational Implication
CAS Number 3699-54-5Primary identifier for waste manifests and regulatory tracking.
Molecular Formula C5H10N2O2High nitrogen content requires NOx scrubbers during incineration.
Molecular Weight 130.15 g/mol Relevant for stoichiometric waste neutralization calculations.
Density 1.19 g/mL at 25 °CHeavier than water; will settle in mixed aqueous waste if not agitated.
Physical State Liquid (typically 75% in H2O)Prone to splashing; requires liquid-compatible absorbents for spills.
Incompatibilities Strong oxidizing agents, strong basesMust be segregated from oxidizers in waste storage to prevent exothermic reactions.

Data sourced from authoritative safety data sheets .

Spill Response & Containment Protocol

Self-Validating System: Always verify the absence of strong oxidizers in the spill area before deploying absorbents to prevent unintended exothermic reactions.

Step 1: Area Isolation and PPE Deployment

  • Action: Evacuate non-essential personnel from the immediate area.

  • PPE: Don chemical-resistant gloves (nitrile, inspected for micro-tears), safety goggles, and a standard laboratory coat .

  • Causality: While not highly toxic, HEEU can cause localized skin and eye irritation. Preventing direct dermal contact is the primary line of defense.

Step 2: Containment and Absorption

  • Action: Surround the spill with an inert absorbent material such as dry sand, vermiculite, or a universal chemical binder. Do NOT use combustible materials like sawdust if oxidizing agents are stored nearby.

  • Causality: Inert absorbents physically trap the aqueous solution within their porous structures without risking secondary chemical reactions .

Step 3: Collection and Verification

  • Action: Use a non-sparking shovel or scoop to transfer the saturated absorbent into a chemically compatible, sealable high-density polyethylene (HDPE) container .

  • Verification: Inspect the spill surface. If a slick residue remains, wash the area with mild soap and water, absorbing the wash water into the same waste container to ensure 100% removal.

Waste Disposal Plan

Because HEEU cannot be disposed of in sanitary sewers, storm drains, or landfills , a structured waste routing plan is required.

Protocol A: Liquid Waste (Routine Lab Operations)
  • Segregation: Collect liquid HEEU waste in dedicated, clearly labeled HDPE carboys. Do not mix with halogenated solvents or strong oxidizers .

  • Labeling: Label the container explicitly as "Non-Hazardous Chemical Waste - Contains Nitrogenous Organics (1-(2-Hydroxyethyl)-2-imidazolidinone)".

  • Incineration Routing: Transfer to a licensed professional waste disposal service.

  • Causality: The waste must be routed to a chemical incinerator equipped with an afterburner and a scrubber. The afterburner ensures complete combustion of the organic carbon backbone, while the scrubber neutralizes the toxic NOx gases generated from the imidazolidinone ring's nitrogen atoms .

Protocol B: Solid Waste (Contaminated Packaging & Absorbents)
  • Packaging: Empty reagent bottles should be triple-rinsed with a compatible solvent (e.g., water or ethanol). The rinsate must be added directly to the liquid waste stream.

  • Disposal: Dispose of the rinsed packaging and solid spill absorbents as unused product via the licensed waste contractor, ensuring it is manifested for incineration .

Waste Routing & Decision Workflow

The following diagram illustrates the logical decision tree for managing HEEU waste streams to ensure regulatory compliance and environmental safety.

WasteDisposal Start 1-(2-Hydroxyethyl)-2-imidazolidinone Waste Stream Spill Accidental Spill Start->Spill Routine Routine Lab Waste Start->Routine Absorb Absorb with Inert Material (Sand, Vermiculite) Spill->Absorb Contain LiquidWaste Collect in Compatible Solvent Waste Jug Routine->LiquidWaste Segregate Incinerator Chemical Incinerator (Must have Afterburner & Scrubber) Absorb->Incinerator Solid Waste LiquidWaste->Incinerator Liquid Waste NOx NOx Emission Control Incinerator->NOx Prevent Toxic Gas

Decision workflow for 1-(2-Hydroxyethyl)-2-imidazolidinone waste segregation and disposal.

References

  • Safety Data Sheet - Angene Chemical (3699-54-5) . Angene Chemical.[Link]

  • Comparison of different Solvents from the Solvent Degradation Rig with Real Samples . ResearchGate.[Link]

Handling

Personal protective equipment for handling 1-(1-Hydroxyethyl)imidazolidin-2-one

As a Senior Application Scientist, I frequently observe a critical operational error in laboratories: confusing 1-(1-hydroxyethyl)imidazolidin-2-one (CAS 109674-15-9) with its far more common and stable isomer, 1-(2-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe a critical operational error in laboratories: confusing 1-(1-hydroxyethyl)imidazolidin-2-one (CAS 109674-15-9) with its far more common and stable isomer, 1-(2-hydroxyethyl)imidazolidin-2-one (CAS 3699-54-5)[1][2].

While both share the same molecular weight, their structural difference fundamentally alters their safety profiles. The 1-hydroxyethyl variant features an N-hemiaminal linkage [3]. Under ambient moisture or slightly acidic conditions, hemiaminals undergo spontaneous hydrolysis to yield the parent amine (imidazolidin-2-one) and an aldehyde—in this case, acetaldehyde [4][5].

Therefore, your Personal Protective Equipment (PPE) and handling protocols must not only protect against the parent compound's inherent irritant properties but must proactively mitigate the volatility, flammability, and toxicity of acetaldehyde off-gassing.

Here is the comprehensive, causality-driven safety and operational guide for handling this specific chemical.

Chemical & Hazard Profile

To design a safe workflow, we must first quantify the physical and chemical parameters of the substance.

ParameterValueOperational Implication
CAS Number 109674-15-9Ensures correct SDS retrieval (distinct from 3699-54-5)[1].
Molecular Formula C 5​ H 10​ N 2​ O 2​ Highly polar; requires specific glove materials.
Structural Motif N-HemiaminalHighly susceptible to moisture-driven hydrolysis[3][4].
Primary Hazards Skin Irrit. 2, Eye Irrit. 2ARequires strict contact and splash protection[2].
Degradation Byproduct AcetaldehydeIntroduces secondary flammability and inhalation risks[4][5].

Causality-Driven PPE Selection

Standard laboratory PPE is insufficient for hemiaminal derivatives due to the risk of degradation. The following equipment is mandatory:

  • Hand Protection (Butyl Rubber > Nitrile): Causality: While standard nitrile gloves (0.11 mm) offer adequate protection against the dry, intact parent compound, they provide virtually zero breakthrough resistance to acetaldehyde. If the compound has absorbed moisture and hydrolyzed, or if you are preparing aqueous solutions, Butyl rubber gloves (minimum 0.3 mm thickness) are required to prevent transdermal aldehyde exposure.

  • Respiratory Protection (AX/P3 Filter): Causality: A standard N95 or P100 particulate mask will not stop volatile organics. Because acetaldehyde boils at 20.2°C, it readily vaporizes at room temperature. Personnel must use a half-mask respirator equipped with an AX filter (specifically designed for low-boiling organic vapors <65°C) combined with a P3 particulate pre-filter for the solid dust.

  • Eye & Body Protection: Causality: Acetaldehyde is highly flammable. Wear non-vented chemical splash goggles and a flame-resistant (FR) lab coat (e.g., Nomex) rather than standard cotton/polyester blends, which can ignite in the event of a localized flash fire during a spill.

Mechanistic Workflow: The Hydrolysis Risk

The following diagram illustrates the chemical causality that dictates our stringent handling and disposal protocols.

G Intact 1-(1-Hydroxyethyl)imidazolidin-2-one (Intact Hemiaminal) Moisture Exposure to Ambient Moisture / Acid Intact->Moisture Hydrolysis Hydrolysis Reaction Moisture->Hydrolysis Product1 Imidazolidin-2-one (Solid Residue) Hydrolysis->Product1 Product2 Acetaldehyde (Toxic/Flammable Gas) Hydrolysis->Product2 Mitigation Mitigation: Glovebox / Inert Gas & Butyl Rubber PPE Product2->Mitigation

Fig 1. Hemiaminal hydrolysis pathway of 1-(1-hydroxyethyl)imidazolidin-2-one and required mitigation.

Operational Handling Protocol (Self-Validating System)

To ensure scientific integrity and safety, the handling protocol must validate the chemical's stability before use.

Protocol: Moisture-Free Transfer and Self-Validating Assay

  • Preparation: Purge your analytical balance chamber or glovebox with high-purity Argon. Argon is denser than Nitrogen and provides a superior blanket over hygroscopic solids.

  • Headspace Validation (Self-Validating Step): Before transferring the chemical, slightly open the stock bottle and hold an aldehyde-sensitive test strip (e.g., Schiff's reagent pad) over the headspace for 5 seconds.

    • Negative Result (No color change): The hemiaminal is intact. Proceed with the transfer.

    • Positive Result (Pink/Magenta): Hydrolysis has occurred. The reagent's molarity is compromised, and acetaldehyde is present. Abort the experiment and move the bottle to a fume hood for disposal.

  • Vessel Equilibration: If stored in a refrigerator, allow the sealed vial to reach room temperature inside a desiccator. Opening a cold vial pulls atmospheric condensation into the powder, instantly initiating hydrolysis.

  • Gravimetric Transfer: Rapidly weigh the required mass into a pre-dried, tared, septa-capped vial using a static-free spatula.

  • Sealing: Seal the vial and backfill the headspace with Argon before removing it from the controlled environment.

Spill Response & Decontamination

In the event of a spill outside of a fume hood, immediate action is required to prevent aldehyde inhalation.

Step-by-Step Spill Mitigation:

  • Evacuation & PPE Upgrade: Immediately clear the immediate area. Responders must don their AX/P3 respirators and Butyl rubber gloves before approaching the spill.

  • Containment: Do NOT use water, as it will accelerate hydrolysis. Cover the solid spill with an inert, dry absorbent such as vermiculite or dry sand.

  • Neutralization: Carefully sweep the absorbed mixture into a conductive, static-free dustpan. To decontaminate the bench surface, wipe it down with a mild alkaline solution (e.g., 5% sodium bicarbonate). Causality: Hemiaminal hydrolysis is acid-catalyzed; an alkaline wash neutralizes residual ambient acids and stabilizes any remaining trace compound[4][6].

  • Verification: Swab the cleaned surface with a Schiff's reagent strip to validate that no residual aldehyde-generating material remains.

Waste Disposal & Environmental Logistics

Improper disposal of hemiaminals can lead to pressurized waste containers if acetaldehyde gas accumulates.

  • Segregation: NEVER dispose of 1-(1-hydroxyethyl)imidazolidin-2-one in an acidic waste stream. Keep it strictly segregated from oxidizers and strong acids.

  • Collection: Collect all contaminated consumables (pipette tips, wipes, gloves) and chemical waste in a dedicated, halogen-free organic waste container.

  • Storage: The waste container must be equipped with a vented cap (to prevent pressure build-up from potential off-gassing) and stored in a spark-free flammables cabinet.

  • Final Destruction: Dispose of the material via a certified environmental contractor using high-temperature incineration (>850°C) .

References

  • Polymers with Hemiaminal Ether Linkages for pH-Responsive Antibacterial Materials. ACS Macro Letters. Provides mechanistic proof of acidic hydrolysis of hemiaminal ether linkages yielding acetaldehyde.[Link]

  • The biochemistry of the carcinogenic alcohol metabolite acetaldehyde. Chemico-Biological Interactions (ScienceDirect). Details the reversible formation and breakdown of hemiaminals and imine intermediates.[Link]

  • Hydroxyethyl imidazolidinone (CAS 3699-54-5) Hazard Profile. PubChem - National Institutes of Health (NIH). Baseline toxicological data for imidazolidinone derivatives.[Link]

Sources

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